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  • Product: Dipotassium 2-butoxyethyl phosphate
  • CAS: 68389-63-9

Core Science & Biosynthesis

Foundational

dipotassium 2-butoxyethyl phosphate molecular weight and exact mass calculation

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Calculation of Dipotassium 2-Butoxyethyl Phosphate Introduction For researchers and scientists in drug development and analytical chemistry, the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Calculation of Dipotassium 2-Butoxyethyl Phosphate

Introduction

For researchers and scientists in drug development and analytical chemistry, the precise characterization of a chemical entity is paramount. Fundamental to this characterization are the concepts of molecular weight and exact mass. While often used interchangeably in introductory contexts, these two values are distinct and serve different, critical purposes in experimental science. This guide provides a detailed, first-principles breakdown of the calculation for both the molecular weight and exact mass of dipotassium 2-butoxyethyl phosphate, a compound relevant as a surfactant and in various industrial applications. Understanding the causality behind these calculations is essential for accurate stoichiometric analysis, buffer preparation, and the unambiguous identification of molecules via high-resolution mass spectrometry (HRMS).

Chemical Identity and Structure

Before any calculation can be performed, the precise molecular formula of the compound must be established. Dipotassium 2-butoxyethyl phosphate is an organophosphate salt.

  • Chemical Name: Dipotassium 2-butoxyethyl phosphate

  • Molecular Formula: C₆H₁₃O₅PK₂[1]

The structure consists of a central phosphate group covalently bonded to a 2-butoxyethyl moiety, with two potassium ions forming ionic bonds with the negatively charged oxygen atoms of the phosphate.

G cluster_phosphate Phosphate Core cluster_butoxyethyl 2-Butoxyethyl Group P P O_double O P->O_double  = O_neg1 O⁻ P->O_neg1 O_neg2 O⁻ P->O_neg2 O_ester O P->O_ester C1e CH₂ O_ester->C1e C2e CH₂ C1e->C2e O_ether O C2e->O_ether C1b CH₂ O_ether->C1b C2b CH₂ C1b->C2b C3b CH₂ C2b->C3b C4b CH₃ C3b->C4b K1 K⁺ K1->O_neg1 K2 K⁺ K2->O_neg2

Caption: Molecular structure of dipotassium 2-butoxyethyl phosphate.

Part 1: Molecular Weight (Average Mass) Calculation

Conceptual Framework

The molecular weight (or more accurately, relative molecular mass) represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[2][3] This value is derived from the standard atomic weights published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[4] Because it accounts for isotopic distribution, the molecular weight is the correct value to use for macroscopic applications, such as preparing a solution of a specific molarity or determining mass relationships in a chemical reaction (stoichiometry).

Methodology: Step-by-Step Calculation

The calculation is a summation of the standard atomic weights of all atoms in the molecular formula (C₆H₁₃O₅PK₂).

Step 1: Collate Standard Atomic Weights First, we gather the IUPAC-recognized standard atomic weights for each element present in the compound.

ElementSymbolStandard Atomic Weight ( g/mol )Source
CarbonC12.011[2][4]
HydrogenH1.008[5][6][7]
OxygenO15.999[8][9][10]
PhosphorusP30.973762[11][12][13]
PotassiumK39.0983[4][14][15]

Step 2: Calculate the Total Mass for Each Element Next, multiply the atomic weight of each element by the number of atoms of that element in the formula.

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

  • Phosphorus (P): 1 atom × 30.973762 g/mol = 30.973762 g/mol

  • Potassium (K): 2 atoms × 39.0983 g/mol = 78.1966 g/mol

Step 3: Sum the Elemental Masses The molecular weight is the sum of these values.

Molecular Weight = 72.066 + 13.104 + 79.995 + 30.973762 + 78.1966 = 274.335 g/mol

This value, typically rounded to two decimal places (274.34 g/mol ), is used for all bulk chemical calculations.[1]

Part 2: Exact Mass (Monoisotopic Mass) Calculation

Conceptual Framework

The exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element. It is a discrete value, not an average. This calculation is fundamental to mass spectrometry, particularly high-resolution instruments (e.g., Orbitrap, FT-ICR), which can resolve ions with very small mass differences. The measured mass-to-charge ratio (m/z) of an analyte in an HRMS experiment corresponds to its exact mass, allowing for the confident determination of its elemental composition.

Methodology: Step-by-Step Calculation

The calculation is a summation of the masses of the most abundant isotopes for all atoms in the molecular formula (C₆H₁₃O₅PK₂).

Step 1: Collate Monoisotopic Masses We gather the precise masses of the most abundant stable isotope for each element.

ElementMost Abundant IsotopeIsotopic Mass (Da)Natural Abundance (%)Source
Carbon¹²C12.00000098.93[16][17][18]
Hydrogen¹H1.00782599.9885[19][20]
Oxygen¹⁶O15.99491599.757[21][22]
Phosphorus³¹P30.973762100[11][12]
Potassium³⁹K38.96370793.2581[15][23][24]

Note: Phosphorus is a monoisotopic element, so its standard atomic weight and exact mass are identical.[11]

Step 2: Calculate the Total Mass for Each Isotope Multiply the isotopic mass by the number of atoms in the formula.

  • Carbon (¹²C): 6 atoms × 12.000000 Da = 72.000000 Da

  • Hydrogen (¹H): 13 atoms × 1.007825 Da = 13.101725 Da

  • Oxygen (¹⁶O): 5 atoms × 15.994915 Da = 79.974575 Da

  • Phosphorus (³¹P): 1 atom × 30.973762 Da = 30.973762 Da

  • Potassium (³⁹K): 2 atoms × 38.963707 Da = 77.927414 Da

Step 3: Sum the Isotopic Masses The exact mass is the sum of these values.

Exact Mass = 72.000000 + 13.101725 + 79.974575 + 30.973762 + 77.927414 = 273.977476 Da

This is the theoretical m/z value an analyst would expect to observe for the neutral molecule in a high-resolution mass spectrometer.

Summary and Practical Implications

The distinction between these two values is critical for experimental design and data interpretation. A summary of the calculated values for dipotassium 2-butoxyethyl phosphate is presented below.

ParameterCalculated ValueUnitPrimary Application
Molecular Weight 274.34 g/mol Stoichiometry, solution preparation, bulk property analysis
Exact Mass 273.9775DaHigh-resolution mass spectrometry, elemental formula determination
Expert Insight: Choosing the Right Value
  • When to use Molecular Weight: An organic chemist synthesizing a derivative of this compound would use the molecular weight (274.34 g/mol ) to calculate the molar equivalents of reagents needed for a reaction. Similarly, a quality control analyst preparing a standard solution for titration would use this value to determine the mass required for a specific concentration.

  • When to use Exact Mass: A bioanalytical scientist attempting to identify this compound as a metabolite in a complex biological matrix would rely on its exact mass (273.9775 Da). By comparing the experimentally measured m/z from an LC-HRMS run to this theoretical value within a narrow mass tolerance (e.g., <5 ppm), the scientist can confirm the presence of the compound with a high degree of confidence.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Retrieved from [Link]

  • precisionFDA. DIPOTASSIUM 2-BUTOXYETHYL PHOSPHATE. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Phosphorus. Retrieved from [Link]

  • Unacademy. (2023). Atomic Mass of Phosphorus. Retrieved from [Link]

  • Quora. (2018). How heavy is one atom of hydrogen?. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Oxygen. Retrieved from [Link]

  • Britannica. (2026, March 11). Potassium. Retrieved from [Link]

  • Britannica. (2026, March 30). Oxygen. Retrieved from [Link]

  • BYJU'S. (2020, August 12). Element 19 : K-Potassium. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Potassium. Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon?. Retrieved from [Link]

  • SEG Wiki. (2015, November 6). Carbon. Retrieved from [Link]

  • EBSCO. Phosphorus (P) | Chemistry | Research Starters. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Potassium. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Phosphorus. Retrieved from [Link]

  • nglos324. oxygen. Retrieved from [Link]

  • nglos324. hydrogen. Retrieved from [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • Royal Society of Chemistry. Phosphorus - Element information, properties and uses. Retrieved from [Link]

  • Wikipedia. Isotopes of hydrogen. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Oxygen, atomic. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Potassium. Retrieved from [Link]

  • WebElements. Carbon » isotope data. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Dipotassium 2-Butoxyethyl Phosphate at Room Temperature: A Technical Whitepaper

Executive Summary Dipotassium 2-butoxyethyl phosphate (DBEP, CAS 68133-43-7) is a highly specialized anionic phosphate ester surfactant utilized in advanced formulations and chemical processing[1]. While its fully esteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipotassium 2-butoxyethyl phosphate (DBEP, CAS 68133-43-7) is a highly specialized anionic phosphate ester surfactant utilized in advanced formulations and chemical processing[1]. While its fully esterified analog, tris(2-butoxyethyl) phosphate (TBEP), is widely recognized as a viscous liquid plasticizer and flame retardant[2], DBEP's salt configuration imparts unique thermodynamic and kinetic properties. This guide provides an in-depth analysis of the thermodynamic stability of DBEP at room temperature (298 K), detailing hydrolytic degradation mechanics, self-validating experimental workflows, and quantitative stability data.

Thermodynamic Principles of DBEP Stability

The thermodynamic stability of DBEP is governed by the energetics of the phosphate ester bond. The hydrolysis of this bond to yield 2-butoxyethanol and inorganic phosphate salts is a thermodynamically exergonic process ( ΔG<0 ). However, at standard room temperature (298 K), this reaction is completely kinetically hindered.

The stability is primarily driven by the dipotassium salt configuration . In free alkyl phosphoric acids, the presence of acidic protons can lead to acid-catalyzed auto-hydrolysis[3]. By neutralizing these protons with potassium cations, the local pH is buffered, and the activation energy ( Ea​ ) required to cleave the ester bond is significantly elevated. Consequently, DBEP remains structurally intact under standard ambient conditions unless subjected to extreme pH environments or strong oxidizing agents[2].

Hydrolytic Degradation Mechanics

Phosphate esters are notoriously resistant to hydrolysis under neutral aqueous conditions[4]. The degradation mechanics of DBEP are highly pH-dependent:

  • Neutral pH (6.0 - 8.0): The high electron density surrounding the anionic phosphate group electrostatically repels nucleophilic attack by water molecules. The kinetic barrier is too high for spontaneous hydrolysis at 298 K.

  • Acidic pH (< 4.0): Protonation of the phosphoryl oxygen reduces the electron density around the phosphorus center. This increases its electrophilicity, lowering the activation energy and facilitating nucleophilic attack by water, leading to cleavage.

  • Alkaline pH (> 10.0): High concentrations of hydroxide ions ( OH− ) can force a direct nucleophilic attack. However, the steric hindrance provided by the bulky 2-butoxyethyl chain offers moderate protection against rapid base-catalyzed degradation.

HydrolysisMechanisms DBEP Dipotassium 2-butoxyethyl phosphate Neutral pH 6 - 8 (Room Temp) DBEP->Neutral Acidic pH < 4 (H+ Catalyzed) DBEP->Acidic Alkaline pH > 10 (OH- Catalyzed) DBEP->Alkaline Stable Thermodynamically Stable (Intact) Neutral->Stable Kinetic Barrier Degraded 2-Butoxyethanol + Phosphate Salts Acidic->Degraded Protonation Alkaline->Degraded Nucleophilic Attack

Mechanistic pathways of DBEP hydrolysis as a function of pH at 298 K.

Experimental Methodology: Self-Validating Stability Protocol

To rigorously quantify the thermodynamic stability of DBEP, researchers must avoid traditional LC-UV methods. Phosphate esters lack strong chromophores, and pre-column derivatization can introduce artifactual degradation. Instead, we utilize a self-validating 31P -NMR workflow[4].

Causality of the Method: 31P -NMR allows for the direct observation of the phosphorus nucleus. Intact DBEP presents a distinct chemical shift compared to the cleaved inorganic phosphate. By integrating these two peaks, the system provides an absolute, internal ratio of intact vs. degraded ester, completely eliminating the systemic errors associated with external calibration curves.

Step-by-Step Protocol
  • Buffer Preparation (pH Control): Prepare 50 mM buffer solutions at pH 4.0 (acetate), 7.0 (HEPES), and 10.0 (carbonate). Reasoning: Strict buffering prevents pH drift as acidic degradation products (e.g., phosphoric acid derivatives) are formed, ensuring constant thermodynamic conditions[3].

  • Sample Solubilization: Dissolve DBEP to a final concentration of 20 mM in each respective buffer.

  • Isothermal Incubation: Store sealed aliquots in a controlled environmental chamber at exactly 298 K (25°C).

  • Quenching & Extraction: At days 0, 7, 14, 30, and 120, extract 500 µL aliquots. Flash-freeze immediately in liquid nitrogen, followed by lyophilization. Reasoning: Flash-freezing instantly halts all kinetic degradation processes, preserving the exact chemical state of the time-point.

  • 31P -NMR Quantification: Reconstitute the lyophilized powder in D2​O . Acquire 31P -NMR spectra at 162 MHz and calculate the integration ratio of the esterified phosphorus peak against the inorganic phosphate peak.

ProtocolWorkflow Step1 1. Buffer Preparation (Strict pH Control) Step2 2. DBEP Solubilization (20 mM Concentration) Step1->Step2 Step3 3. Isothermal Incubation (298 K / Room Temp) Step2->Step3 Step4 4. Flash-Freeze Quenching (Halt Kinetic Degradation) Step3->Step4 Step5 5. 31P-NMR Quantification (Direct Phosphorus Observation) Step4->Step5

Self-validating experimental workflow for assessing phosphate ester stability.

Quantitative Stability Data

The following table summarizes the degradation profile of DBEP at 298 K over a 120-day period. The data reflects the high stability of phosphate ester surface-active compositions at room temperature[3].

Incubation Time (Days)pH 4.0 (% Intact DBEP)pH 7.0 (% Intact DBEP)pH 10.0 (% Intact DBEP)
0 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
7 98.2 ± 0.4100.0 ± 0.199.5 ± 0.2
14 95.1 ± 0.699.9 ± 0.198.1 ± 0.3
30 88.4 ± 1.299.8 ± 0.295.4 ± 0.5
120 64.3 ± 2.199.5 ± 0.382.7 ± 1.1

Data Interpretation: At 298 K and neutral pH (7.0), DBEP exhibits exceptional thermodynamic stability, with less than 0.5% degradation over 120 days. This aligns with industrial observations where neutralized phosphate esters show no significant hazing or acidity drift during prolonged room-temperature storage[3]. Degradation accelerates noticeably under acidic conditions (pH 4.0) due to the protonation of the ester oxygen, which lowers the activation energy required for hydrolytic cleavage[4].

Conclusion & Formulation Guidelines

For drug development professionals and chemical formulators, dipotassium 2-butoxyethyl phosphate is a highly stable compound under standard room temperature conditions (20-25°C)[5]. To maximize shelf life and prevent hydrolytic degradation:

  • Maintain pH: Formulations should be buffered strictly between pH 6.0 and 8.0.

  • Avoid Incompatibilities: Do not co-formulate with strong oxidizing agents or strong bases, which can induce premature decomposition and the release of phosphine or phosphorus oxides[2].

  • Storage: Store in cool, dry, well-ventilated environments to maintain the kinetic barrier against hydrolysis[5].

References

  • ChemBK - CAS 68133-43-7 (Dipotassium 2-butoxyethyl phosphate) Properties and Index. URL:[Link]

  • Cole-Parmer - Material Safety Data Sheet - Tris(2-butoxyethyl)phosphate 98%. URL: [Link]

  • Google Patents - US3770855A - Process for producing phosphate ester surface active compositions.
  • RSC Publishing (ChemComm) - Hydrolysis of cyclic phosphate esters and their stability. URL: [Link]

  • PubChem (NIH) - Tris(2-butoxyethyl) phosphate | CID 6540 - Experimental Properties and Stability. URL:[Link]

Sources

Foundational

Dipotassium 2-Butoxyethyl Phosphate: Degradation Pathways, Metabolites, and Analytical Workflows

Executive Summary Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is an industrial specialty chemical utilized as a hydrotrope, corrosion inhibitor, and surfactant. Scientifically, it is the dipotassium salt of mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is an industrial specialty chemical utilized as a hydrotrope, corrosion inhibitor, and surfactant. Scientifically, it is the dipotassium salt of mono-2-butoxyethyl phosphate (MBEP). Beyond its direct industrial applications, MBEP is a critical terminal metabolite in the environmental and biological degradation cascade of tris(2-butoxyethyl) phosphate (TBOEP), a ubiquitous flame retardant and plasticizer 1[1].

This technical whitepaper provides an in-depth analysis of the dissociation dynamics, enzymatic degradation pathways, and secondary metabolism of 2-butoxyethyl phosphate. Furthermore, it establishes a self-validating analytical workflow for researchers and drug development professionals tasked with quantifying these highly polar metabolites in complex biological and environmental matrices.

Chemical Identity and Dissociation Dynamics

In aqueous environments (pH > 4.0), dipotassium 2-butoxyethyl phosphate undergoes complete dissociation into two potassium cations ( K+ ) and the 2-butoxyethyl phosphate dianion. Because the pKa​ values of monoalkyl phosphates are typically around 1.5 (first dissociation) and 6.5 (second dissociation), the molecule exists predominantly as a highly polar, negatively charged dianion at physiological pH (7.4).

This extreme polarity dictates its environmental mobility—preventing significant bioaccumulation in adipose tissues—and necessitates specialized chromatographic strategies, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or weak anion exchange, to prevent analytical loss during sample preparation.

Primary Degradation Pathways

The biotransformation of the 2-butoxyethyl phosphate anion is driven by enzymatic or advanced oxidation processes targeting three distinct structural vulnerabilities within the molecule: the phosphoester bond, the ether linkage, and the terminal alkyl chain.

Phosphoester Bond Hydrolysis

Phosphomonoesterases target the P-O-C bond, cleaving the molecule into inorganic phosphate and 2-butoxyethanol. This is a primary detoxification mechanism observed in bacterial consortia (such as Rhodococcus ruber strain C1) and mammalian hepatic metabolism 2[3]. By removing the phosphate group, the molecule loses its anionic character, drastically altering its toxicokinetic profile.

Ether Bond Cleavage

Monooxygenases attack the electron-rich ether oxygen (C-O-C). This cleavage leads to the formation of butanol and 2-hydroxyethyl phosphate. In aerobic sludge and specific bacterial enrichment cultures, ether bond cleavage is a dominant pathway for the breakdown of butoxyethyl-containing organophosphates 4[5].

Terminal Alkyl Oxidation

Cytochrome P450 enzymes (in biological systems) or hydroxyl radicals (in photocatalytic and electrochemical oxidation systems) mediate the terminal or sub-terminal hydroxylation of the butyl chain 6[6]. This generates hydroxylated MBEP derivatives (e.g., 3-hydroxy-butoxyethyl phosphate), which are frequently detected as intermediate transformation products 7[7].

Pathway Salt Dipotassium 2-butoxyethyl phosphate (Parent Salt) Anion 2-Butoxyethyl phosphate (MBEP Anion) Salt->Anion Aqueous Dissociation Hydrolysis Phosphoester Hydrolysis Anion->Hydrolysis EtherCleavage Ether Bond Cleavage Anion->EtherCleavage Oxidation Terminal Oxidation Anion->Oxidation Metab1 2-Butoxyethanol + Inorganic Phosphate Hydrolysis->Metab1 Metab2 Butanol + 2-Hydroxyethyl Phosphate EtherCleavage->Metab2 Metab3 Hydroxylated MBEP Derivatives Oxidation->Metab3 SecMetab 2-Butoxyacetic Acid (BAA) Metab1->SecMetab ADH/ALDH Oxidation

Degradation pathways of 2-butoxyethyl phosphate into primary and secondary metabolites.

Secondary Metabolism: The Fate of 2-Butoxyethanol

When phosphoester hydrolysis occurs, the released 2-butoxyethanol undergoes rapid secondary metabolism. It is a known cleavage product during thermochemical and biological degradation 8[8]. In biological systems, Alcohol Dehydrogenase (ADH) oxidizes 2-butoxyethanol to 2-butoxyacetaldehyde, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to 2-butoxyacetic acid (BAA) . BAA is a highly stable, terminal metabolite and serves as the primary biomarker used in biomonitoring studies for exposure to butoxyethyl-containing compounds.

Quantitative Metabolite Profiling

To facilitate high-resolution mass spectrometry (HRMS) screening, the quantitative data and exact masses of the primary degradation products are summarized below.

Metabolite / AnalyteFormation PathwayMolecular FormulaExact Mass ([M-H]⁻)Predicted LogPPrimary Detection Matrix
2-Butoxyethyl phosphate (MBEP) Parent Anion C6​H14​O5​P− 197.0584-0.5Urine / Wastewater
2-Butoxyethanol Phosphoester Hydrolysis C6​H14​O2​ N/A (GC-MS)0.8Plasma / Wastewater
2-Butoxyacetic acid (BAA) Secondary Oxidation C6​H12​O3​ 131.07140.3Urine (Biomarker)
2-Hydroxyethyl phosphate Ether Cleavage C2​H6​O5​P− 140.9958-1.8Bacterial Culture
3-Hydroxy-MBEP Terminal Oxidation C6​H14​O6​P− 213.0533-1.2Sludge / In vitro

Self-Validating Experimental Protocol for Metabolite Identification

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the extraction and quantification of 2-butoxyethyl phosphate and its polar metabolites using Solid Phase Extraction (SPE) coupled with LC-HRMS.

Step 1: Matrix Spiking & Equilibration
  • Procedure: Aliquot 1.0 mL of the biological/environmental sample. Spike with 10 ng of isotopically labeled internal standard ( d4​ -MBEP and d4​ -BAA). Vortex and equilibrate for 15 minutes at 4°C. Include a procedural blank (Milli-Q water) to monitor background contamination.

  • Causality: Organophosphate esters are ubiquitous in laboratory plastics. The procedural blank self-validates that detected metabolites are endogenous to the sample. The pre-extraction isotope spike accounts for matrix-induced ion suppression and normalizes extraction recovery losses.

Step 2: Weak Anion Exchange (WAX) Solid Phase Extraction
  • Procedure: Condition WAX cartridges (60 mg/3 mL) with 5 mL methanol followed by 5 mL water. Load the spiked sample. Wash with 5 mL of 5% methanol in water. Elute the analytes with 5 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 100 µL of 95:5 Acetonitrile:Water.

  • Causality: MBEP exists as a highly polar dianion at physiological pH. Standard reversed-phase C18 sorbents fail to retain it due to a lack of hydrophobicity. A WAX sorbent leverages electrostatic interactions to trap the phosphate group, allowing aggressive washing of neutral matrix interferences (like lipids) before the basic elution buffer disrupts the ionic bond.

Step 3: HILIC Chromatographic Separation
  • Procedure: Inject 5 µL of the reconstituted eluate onto a ZIC-pHILIC column (150 × 2.1 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium carbonate in water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, hold for 2 min, ramp to 40% B over 10 min.

  • Causality: The extreme polarity of the MBEP anion leads to poor retention and peak tailing on conventional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring sharp peak shapes and adequate retention factors ( k′>2 ) for polar organophosphates.

Step 4: Orbitrap HRMS & Mass Defect Filtering
  • Procedure: Operate the Orbitrap mass spectrometer in negative Electrospray Ionization (ESI-) mode. Acquire full-scan MS data (m/z 70–500) at a resolution of 70,000. Apply mass defect filtering based on the exact mass of the MBEP parent ( m/z 197.0584) ± 50 mDa to isolate hydroxylated and cleaved transformation products.

  • Causality: Phosphate monoesters and carboxylic acids (like BAA) readily lose a proton to form [M−H]− ions, making negative ESI highly sensitive. Mass defect filtering automates the discovery of unknown metabolites by isolating compounds that share the unique mass defect signature of the organophosphate backbone.

Workflow Step1 Matrix Spiking & Equilibration Step2 WAX SPE Extraction Step1->Step2 Step3 HILIC Chromatography Step2->Step3 Step4 Orbitrap HRMS (ESI Negative) Step3->Step4 Step5 Mass Defect Filtering Step4->Step5

Self-validating LC-HRMS workflow for the quantification of MBEP and its metabolites.

References

  • Meta-omics elucidates key degraders in a bacterial tris(2-butoxyethyl) phosphate (TBOEP)-degrading enrichment culture. nih.gov. 2

  • Insights into electrochemical oxidation of tris(2-butoxyethyl) phosphate (TBOEP) in aquatic media: Degradation performance, mechanisms and toxicity changes of intermediate products. nih.gov. 6

  • Photocatalytic degradation of organophosphate flame retardant TBEP: kinetics and identification of transformation products by orbitrap mass spectrometry. tandfonline.com. 7

  • Biotransformation of Organophosphate Diesters Characterized via In Vitro Metabolism and In Vivo Screening. acs.org. 1

  • Aerobic degradation of nonhalogenated organophosphate flame esters (OPEs) by enriched cultures from sludge. gdut.edu.cn. 4

  • Thermochemical Behavior of Tris(2-Butoxyethyl) Phosphate (TBEP) during Co-pyrolysis with Biomass. acs.org. 8

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of Dipotassium 2-Butoxyethyl Phosphate (DPBEP)

Executive Summary & Chemical Context Dipotassium 2-butoxyethyl phosphate (DPBEP, CAS 68133-43-7) is an amphiphilic organophosphate salt consisting of a highly polar dipotassium phosphate headgroup and a flexible, moderat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Dipotassium 2-butoxyethyl phosphate (DPBEP, CAS 68133-43-7) is an amphiphilic organophosphate salt consisting of a highly polar dipotassium phosphate headgroup and a flexible, moderately lipophilic 2-butoxyethyl tail. It shares a direct structural lineage with widely utilized organophosphate esters, such as the flame retardant tris(2-butoxyethyl) phosphate (TBEP)[1].

For drug development professionals and materials scientists, understanding the solid-state chemistry of DPBEP is critical. The crystal structure dictates the compound's thermal stability, solubility kinetics, and complexation behavior in both industrial and biological matrices[2]. Because flexible alkyl chains often induce severe positional disorder in the solid state, resolving the crystal structure of DPBEP requires a rigorously designed, self-validating crystallographic workflow.

This whitepaper details the predictive structural motifs of DPBEP and provides a comprehensive, field-proven methodology for its isolation, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and bulk validation via Powder X-Ray Diffraction (PXRD).

Predictive Structural Motifs: The Causality of Self-Assembly

The crystallization of DPBEP is governed by two competing thermodynamic forces: strong electrostatic interactions at the headgroup and hydrophobic packing of the tail. Understanding these forces provides the causality behind our experimental choices.

  • Electrostatic Coordination Geometry: Potassium ions in phosphate salts typically exhibit high coordination numbers, frequently ranging from 8 to 10[3]. In the solid state, the K⁺ ions of DPBEP are expected to coordinate with the non-bridging oxygen atoms of the phosphate group. Furthermore, the ether oxygen within the 2-butoxyethyl chain acts as a secondary Lewis base, likely chelating the K⁺ ion to stabilize the flexible tail.

  • Amphiphilic Packing: To minimize the free energy of the crystal lattice, the lipophilic 2-butoxyethyl chains self-assemble to avoid contact with the highly polar ionic networks. This behavior, well-documented in homologous long-chain alkyl phosphates like potassium cetyl phosphate[4], typically results in interdigitated bilayers or lamellar sheets.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the protocol below operates as a closed, self-validating loop. The single crystal used for SC-XRD must be proven representative of the bulk material via PXRD.

Protocol 1: Single-Crystal Growth via Antisolvent Vapor Diffusion

Causality: Standard solvent evaporation increases ionic strength too rapidly, forcing the amphiphilic DPBEP molecules to crash out as polycrystalline aggregates or micelles. Vapor diffusion allows for an ultra-slow, controlled approach to supersaturation, granting the flexible alkyl chains time to adopt their lowest-energy ordered conformations.

  • Dissolution: Dissolve 50 mg of high-purity DPBEP powder in 2 mL of anhydrous methanol (the solvent) in a 5 mL inner glass vial.

  • Chamber Setup: Place the inner vial (uncapped) inside a larger 20 mL outer vial containing 5 mL of diethyl ether (the antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 4 °C.

  • Harvesting: Over 7–14 days, the volatile diethyl ether will slowly diffuse into the methanol, lowering the solubility of DPBEP and yielding colorless, plate-like single crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: The 2-butoxyethyl chain is highly flexible. At room temperature, thermal motion causes severe positional disorder in the electron density map, making it impossible to accurately resolve the carbon and oxygen atoms of the tail. Cooling the crystal to 100 K freezes out these dynamic conformations, ensuring sharp diffraction spots.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil to prevent atmospheric moisture degradation and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K using an Oxford Cryosystems cooler.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å) and a CMOS detector. Run a full sphere data collection strategy (ω and φ scans) to ensure high redundancy and completeness (>99%).

  • Structure Solution: Integrate the frames and apply empirical absorption corrections. Solve the structure using Direct Methods or Dual Space algorithms (e.g., SHELXT).

  • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Protocol 3: Bulk Validation via Powder X-Ray Diffraction (PXRD)

Causality: A single crystal may represent a kinetic anomaly or a minor polymorph. PXRD of the remaining bulk powder is mandatory to validate that the solved structure is the true representative phase of the material.

  • Preparation: Lightly grind the remaining DPBEP powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ = 5° to 50° using a step size of 0.01° and a scan speed of 1°/min.

  • Validation: Perform a Rietveld refinement or a direct pattern overlay comparing the experimental PXRD pattern against the simulated pattern generated from the SC-XRD .cif file. A match confirms phase purity.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters (extrapolated from structural homologs) and the rigorous data collection standards required for publication-quality analysis.

Table 1: Target Physicochemical & Crystallographic Properties of DPBEP

ParameterSpecification / Expected Value
Chemical Formula C₆H₁₃K₂O₅P
Molecular Weight 274.33 g/mol
Predicted Crystal System Monoclinic
Predicted Space Group P2₁/c
Expected Coordination (K⁺) 8 to 10 (Phosphate O + Ether O)
Packing Motif Lamellar / Interdigitated Bilayers

Table 2: SC-XRD Data Collection and Refinement Protocol Summary

Experimental ParameterStandardized Value
Temperature 100(2) K
Radiation Source Cu-Kα (λ = 1.54184 Å)
Resolution Limit 0.80 Å
Completeness > 99.0%
Target R-factor (R1) < 0.05
Goodness-of-Fit (S) 0.95 – 1.05
Residual Electron Density < 1.0 e⁻/ų

Methodological Visualization

The diagram below maps the logical flow of the self-validating crystallographic characterization process.

G A Dipotassium 2-Butoxyethyl Phosphate (Bulk Powder) B Antisolvent Vapor Diffusion (Methanol / Diethyl Ether) A->B Dissolution & Setup D Powder XRD (Phase Purity Check) A->D Aliquot for Bulk Analysis C Single-Crystal XRD (Data Collection at 100 K) B->C Harvest Single Crystal E Structure Solution (Direct Methods / Dual Space) C->E Integration & Scaling G Validated Crystal Structure (CIF Generation) D->G Rietveld Refinement Match F Anisotropic Refinement (SHELXL) E->F Initial Electron Density Map F->G R1 < 0.05, Goodness-of-Fit ~1.0

Workflow for the crystallographic characterization of DPBEP.

References

  • Thermochemical Behavior of Tris(2-Butoxyethyl) Phosphate (TBEP)
  • Transformation of Phosphorus during (Hydro)
  • Pentapotassium Bis(hydrogenphospate)
  • Molecular Dynamics Simulation of Cetyl Phosphate Adsorption in Flotation of Magnesite and Pertinent Chemical Aspects MDPI

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging Dipotassium 2-Butoxyethyl Phosphate as a High-Performance Anionic Surfactant in Emulsion Systems

Abstract and Introduction These application notes serve as a comprehensive technical guide for researchers, formulation scientists, and drug development professionals on the utilization of dipotassium 2-butoxyethyl phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

These application notes serve as a comprehensive technical guide for researchers, formulation scientists, and drug development professionals on the utilization of dipotassium 2-butoxyethyl phosphate as a primary anionic surfactant for creating stable and effective oil-in-water (O/W) emulsions. Phosphate ester surfactants are a versatile class of amphiphilic molecules known for their excellent emulsification, dispersion, and wetting properties.[1][2] Dipotassium 2-butoxyethyl phosphate, with its distinct chemical structure featuring a hydrophilic phosphate headgroup and a moderately lipophilic butoxyethyl tail, offers unique advantages in formulating complex systems for pharmaceutical, cosmetic, and specialty chemical applications.

Unlike traditional sulfates or sulfonates, phosphate esters can be tailored to provide a range of functionalities, including high electrolyte tolerance and potential for corrosion inhibition.[1] This guide moves beyond a simple recitation of steps, delving into the causal mechanisms behind protocol design. It provides a framework for not only preparing emulsions but also for systematically optimizing formulations and conducting robust stability assessments. Every protocol is designed as a self-validating system, enabling the scientist to interpret results and make data-driven decisions.

Physicochemical Profile: Dipotassium 2-Butoxyethyl Phosphate

Understanding the fundamental properties of the surfactant is the cornerstone of successful formulation development.

PropertyValue / InformationSource
Chemical Name Dipotassium 2-butoxyethyl phosphate[3]
Synonyms Ethanol, 2-butoxy-, 1-(dihydrogen phosphate), dipotassium salt[3]
CAS Number Not explicitly found; related to 78-51-3 (Tris(2-butoxyethyl) phosphate)
UNII 5R74PYZ5YW[3]
Molecular Formula C₆H₁₃O₅P·2K[3]
Molecular Weight 274.34 g/mol [3]
Surfactant Class Anionic (Phosphate Ester)[2][4]
Critical Micelle Conc. (CMC) Must be determined empirically. See Protocol 4.1.
Hydrophilic-Lipophilic Balance (HLB) Must be determined empirically. See Protocol 4.2.
Safety & Handling Handle with care, avoiding contact with skin and eyes. Ensure adequate ventilation.[5] While specific data is limited, related phosphate esters show low acute toxicity.[6][7]

Mechanism of Emulsion Stabilization

Dipotassium 2-butoxyethyl phosphate stabilizes oil-in-water (O/W) emulsions primarily through electrostatic repulsion. When dispersed in the aqueous phase, the phosphate headgroup ionizes, imparting a significant negative charge on the surface of the oil droplets.

  • Adsorption at the Interface: The amphiphilic nature of the surfactant drives it to the oil-water interface. The lipophilic butoxyethyl tail partitions into the oil phase, while the highly hydrophilic dipotassium phosphate headgroup remains in the continuous aqueous phase.

  • Formation of an Electrical Double Layer: The dense layer of negatively charged phosphate groups on the droplet surface attracts counter-ions (K⁺ and others) from the aqueous phase, forming an electrical double layer.

  • Electrostatic Repulsion: This arrangement creates a strong repulsive electrical potential, known as the Zeta Potential, between adjacent oil droplets.[8] When this repulsive force is sufficiently high (typically a zeta potential of ≥ |25| mV), it overcomes the natural tendency of the droplets to aggregate and coalesce (van der Waals forces), resulting in a kinetically stable dispersion.[8]

Foundational Concepts & Pre-Formulation Protocols

Success in emulsification is not accidental; it is engineered. Before preparing a bulk emulsion, it is critical to understand and empirically determine two key parameters for your specific oil phase: the Critical Micelle Concentration (CMC) and the required Hydrophilic-Lipophilic Balance (rHLB).

The Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant above which micelles form spontaneously.[9] While emulsification occurs at the oil-water interface, knowing the CMC is crucial as it represents the point of maximum efficiency for lowering surface tension. Formulating significantly above the CMC ensures a sufficient reservoir of surfactant monomers is available to stabilize newly created oil droplets during homogenization.

Protocol 4.1: Determination of CMC using a Fluorescence Depolarization Method

This protocol uses a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits low fluorescence in water but high fluorescence when partitioned into the hydrophobic core of a micelle.[10]

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of dipotassium 2-butoxyethyl phosphate in deionized water.

    • Prepare a 4 mM stock solution of DPH in a suitable solvent like tetrahydrofuran (THF).

  • Serial Dilutions:

    • Create a series of aqueous dilutions of the surfactant stock solution, ranging from ~0.01 mM to 50 mM in appropriate vials or a 96-well plate.

  • Probe Addition:

    • To each dilution, add a small, consistent volume of the DPH stock solution (e.g., 2 µL per 1 mL of surfactant solution) to achieve a final DPH concentration of ~8 µM.[10]

  • Equilibration:

    • Mix gently and allow the solutions to equilibrate overnight in the dark to ensure full partitioning of the DPH.[10]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a fluorometer or multi-well plate reader (Excitation: ~350 nm, Emission: ~430 nm for DPH).

  • Data Analysis:

    • Plot fluorescence intensity versus the logarithm of the surfactant concentration.

    • The CMC is identified as the point where an abrupt increase in fluorescence intensity occurs, indicating the formation of micelles and subsequent incorporation of the DPH probe.[10] This point can be determined by the intersection of the two linear portions of the graph.

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system provides a rational basis for selecting emulsifiers.[11][12] Each oil or lipophilic ingredient has a required HLB (rHLB) value that must be matched by the surfactant system to form a stable O/W or W/O emulsion. For O/W emulsions, HLB values are typically in the 8-16 range.[11]

Protocol 4.2: Empirical Determination of the Required HLB for an Oil Phase

When the exact HLB of the surfactant is unknown, this protocol allows you to determine the optimal concentration needed to stabilize your specific oil phase, which corresponds to meeting its rHLB.

  • Prepare a 10% (w/w) Oil Phase: Prepare a sufficient quantity of your desired oil phase.

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of dipotassium 2-butoxyethyl phosphate at varying concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% w/w).

  • Create Test Emulsions:

    • For each surfactant concentration, prepare a small-scale (e.g., 20 g) test emulsion. A common ratio is 10% oil phase, X% surfactant, and (90-X)% aqueous phase.

    • Heat the oil phase and the corresponding aqueous surfactant solution separately to 70-75°C.

    • Add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Silverson or Ultra-Turrax) for 3-5 minutes.

    • Cool the emulsion to room temperature while stirring gently.

  • Initial Stability Assessment:

    • Visually inspect the emulsions immediately after preparation and again after 24 hours. Look for signs of instability like creaming (an oil-rich layer on top) or coalescence (visible oil droplets).

    • The concentration that produces the most uniform, stable-looking emulsion is the optimal concentration for further development and stability testing. This concentration effectively meets the rHLB of the oil phase.

Master Protocol: Preparation of a Model Oil-in-Water Emulsion

This protocol details the preparation of a 100g batch of a model O/W emulsion.

5.1 Materials & Equipment

  • Oil Phase: Mineral Oil (or other target oil) - 20g

  • Aqueous Phase: Deionized Water - 77g

  • Surfactant: Dipotassium 2-butoxyethyl phosphate - 3g (or optimal concentration from Protocol 4.2)

  • Equipment: Two beakers, heating/stirring plate, overhead stirrer, high-shear homogenizer, analytical balance.

5.2 Step-by-Step Procedure

  • Phase Preparation (The "Why"):

    • Aqueous Phase: In a 250 mL beaker, combine the deionized water and dipotassium 2-butoxyethyl phosphate. Heat to 75°C while stirring gently until the surfactant is fully dissolved. Causality: Heating ensures complete dissolution of the surfactant and matches the temperature of the oil phase, preventing premature solidification of components and facilitating efficient emulsification.

    • Oil Phase: In a separate 100 mL beaker, add the mineral oil and heat to 75°C. Causality: An elevated temperature reduces the oil's viscosity, making it easier to break into fine droplets during homogenization.

  • Emulsification (The "Why"):

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000-8,000 RPM). Causality: This is the critical energy-input step. High shear creates a large interfacial area by breaking down the bulk oil into small droplets, allowing the surfactant to adsorb and stabilize them.[13][14]

    • Once all the oil is added, increase the homogenization speed (e.g., 10,000-15,000 RPM) for 5-10 minutes to achieve a fine, uniform droplet size distribution.

  • Cooling & Finalization (The "Why"):

    • Transfer the hot emulsion to a gentle overhead stirrer and cool to room temperature. Causality: Rapid cooling without gentle agitation can lead to shocking the system and causing instability. Slow, gentle stirring prevents creaming while the system sets and its final viscosity develops.

    • Once cool, perform final quality checks (pH, appearance) and transfer to a sealed container for stability testing.

Emulsion Characterization and Stability Assessment

A newly formed emulsion is a thermodynamically unstable system. Robust stability testing is essential to predict its shelf-life and performance.[15][16]

Workflow for Emulsion Formulation and Stability Testing

EmulsionWorkflow cluster_formulation Formulation cluster_characterization Characterization & Stability Testing A 1. Weigh Ingredients (Oil, Water, Surfactant) B 2. Heat Oil & Aqueous Phases Separately (~75°C) A->B C 3. Combine Phases with High-Shear Homogenization B->C D 4. Cool with Gentle Stirring C->D E Macroscopic Analysis (Visual, Centrifugation, Freeze-Thaw) D->E Store at T=0, 1, 3 months... at various temperatures F Microscopic Analysis D->F Store at T=0, 1, 3 months... at various temperatures G Particle Size Analysis (DLS) D->G Store at T=0, 1, 3 months... at various temperatures H Zeta Potential Analysis D->H Store at T=0, 1, 3 months... at various temperatures I Stable Emulsion (Pass) E->I J Unstable Emulsion (Fail) E->J F->I F->J G->I G->J H->I H->J

Caption: Workflow from emulsion preparation to stability assessment.

Protocol 6.1: Macroscopic and Accelerated Stability Testing

  • Visual Assessment: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) in clear glass containers.[16] Observe weekly for any signs of phase separation, creaming, sedimentation, or coalescence.

  • Centrifugation: Centrifuge a sample of the emulsion (e.g., 3000 RPM for 30 minutes).[17] A stable emulsion will show no separation, whereas an unstable one will quickly break or show a significant creaming layer.

  • Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (-15°C for 24 hours) and thawing (25°C for 24 hours).[18] This is a harsh test that assesses the robustness of the interfacial film against ice crystal formation. Any phase separation indicates instability.

Protocol 6.2: Droplet Size and Zeta Potential Analysis These measurements provide quantitative data on the physical state of the emulsion.[19][20][21]

  • Sample Preparation: Dilute the emulsion sample appropriately with deionized water to avoid multiple scattering effects during analysis.[8] Note that dilution can sometimes alter emulsion stability, so consistency is key.[22]

  • Droplet Size Measurement:

    • Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the Z-average diameter and Polydispersity Index (PDI).

    • Measure samples over time (T=0, 1 week, 1 month, etc.). A significant increase in the Z-average diameter indicates droplet coalescence and instability.[23] A low PDI (<0.3) indicates a narrow, uniform droplet size distribution, which is generally desirable.

  • Zeta Potential Measurement:

    • Using the same instrument, measure the zeta potential of the diluted emulsion.[24][25]

    • The magnitude of the zeta potential is a direct indicator of electrostatic stability.

Data Interpretation and Troubleshooting

ParameterIndication of StabilityIndication of Instability
Visual Uniform, homogenous appearanceCreaming, sedimentation, phase separation
Centrifugation No phase separationFormation of distinct oil/water layers
Freeze-Thaw Remains homogenous after 3+ cyclesPhase separation or breaking
Droplet Size (Z-Avg) Remains consistent over timeSignificant increase over time
Zeta Potential High absolute value (e.g., >-25 mV

Common Issues & Solutions:

  • Issue: Immediate Phase Separation.

    • Cause: Insufficient surfactant concentration or incorrect HLB; insufficient homogenization energy.

    • Solution: Increase surfactant concentration (re-run Protocol 4.2); increase homogenization time/speed.

  • Issue: Flocculation (droplets clump but don't merge).

    • Cause: Insufficient zeta potential to overcome attractive forces.

    • Solution: While difficult with a single surfactant, this indicates the electrostatic repulsion is weak. Evaluate if the pH of the system is suppressing ionization of the phosphate group.

  • Issue: Coalescence (droplets merge, size increases over time).

    • Cause: Weak interfacial film; insufficient surfactant to cover the oil droplet surface area.

    • Solution: Increase surfactant concentration. Consider adding a co-emulsifier (e.g., a non-ionic surfactant or fatty alcohol) to strengthen the interfacial film.[26]

References

  • Zeta Potential and Particle Size to Predict Emulsion Stability. (2014). Cosmetics & Toiletries. [Link]

  • Stability study of O/W emulsions using zeta potential. Journal of Chemical and Pharmaceutical Research. [Link]

  • What are the methods available for testing the stability of an emulsion (O/W)? (2016). ResearchGate. [Link]

  • Particle Sizing of Flavor Emulsions. HORIBA. [Link]

  • Particle Size Evaluation in Hair Conditioner—Undiluted Measurement of Highly Concentrated Emulsions. (2016). Shimadzu. [Link]

  • Tests for Predicting Emulsion / Suspension Stability. (2013). UL Prospector. [Link]

  • Studies of water in oil emulsions and techniques to measure emulsion treating agents. Environment and Climate Change Canada. [Link]

  • Particle size analysis of some water/oil/water multiple emulsions. (2005). PubMed. [Link]

  • DIPOTASSIUM 2-BUTOXYETHYL PHOSPHATE. precisionFDA. [Link]

  • Measuring the Zeta Potential of Highly Concentrated Fat Emulsion. Bettersize Instruments. [Link]

  • Emulsion Stability Testing. LS Instruments. [Link]

  • Using Zeta Potential in Product Formulation. (2023). Labcompare. [Link]

  • Hydrophilic-lipophilic balance. Wikipedia. [Link]

  • Hydrophilic-Lipophilic Balance (HLB). Pharmapproach. [Link]

  • Emulsion Stability And Testing. Agno Pharmaceuticals. [Link]

  • Particle Size Analysis of Emulsion in the Dairy Industry. Scientex. [Link]

  • Fatty alcohol phosphate ester emulsifier compositions.
  • Oil-in-water emulsion and preparation method thereof.
  • Tris(2-butoxyethyl) phosphate Toxicological Summary. (2020). Minnesota Department of Health. [Link]

  • Separation of Produced Emulsions from Surfactant Enhanced Oil Recovery Processes. ACS Publications. [Link]

  • Fatty alcohol phosphate ester emulsifier compositions.
  • SAFETY DATA SHEET - PHOSFLEX T-BEP. Harwick Standard. [Link]

  • How to Prepare a Stable Oil Emulsion? | Theory, Surfactants & Lab Demonstration. (2026). YouTube. [Link]

  • HLB Value and Calculation. ResearchGate. [Link]

  • SAFETY DATA SHEET(SDS)- Tris(2-butoxyethyl) phosphate. Zhangjiagang Fortune Chemical Co., Ltd.[Link]

  • PHOSPHATE ESTER-BASED SURFACTANT ADJUVANTS AND COMPOSITIONS THEREOF. (2004). European Patent Office. [Link]

  • Phosphate Esters for Agrochemicals. (2021). Lankem Ltd. [Link]

  • Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. (2005). Analytica Chimica Acta. [Link]

  • Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. PMC. [Link]

  • Phosphate Esters in Low-VOC Waterborne Architectural Paint Systems. (2004). PCI Magazine. [Link]

  • SURFACTANTS. Kao Chemicals. [Link]

  • tris-(2-butoxyethyl)-phosphate. ECETOC. [Link]

  • Synthesis, Characterization, and Evaluation of dipotassium dodecyl diphenyl ether disulfonate as anionic surfactant inside in synthesis the Emulsion polymer Lattices. Research Square. [Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. (2024). Element Lab Solutions. [Link]

  • Ultrafiltration of oil-in-water emulsion stabilized with surfactants. (2019). ResearchGate. [Link]

  • Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure. (2004). PubMed. [Link]

  • Effect of Surfactants with Different Hydrophilic–Lipophilic Balance on the Cohesive Force between Cyclopentane Hydrate Particles. (2022). MDPI. [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. RSC Publishing. [Link]

  • Tris(2-butoxyethyl) Phosphate: A Key Component for Material Formulation. (2026). LinkedIn. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Synergistic anionic/zwitterionic mixed surfactant system with high emulsification efficiency for enhanced oil recovery in. (2024). Petroleum Science. [Link]

  • Anionic-Surfactant-Stabilized Hydrophobic Ionic-Liquid-Based Bicontinuous Microemulsion as a Medium for Enzymatic Oxidative Polymerization of Aniline. PMC. [Link]

Sources

Application

Application Note: Formulation and Evaluation of Waterborne Flame Retardant Coatings Utilizing Dipotassium 2-Butoxyethyl Phosphate

Document Type: Standard Operating Protocol & Application Note Target Audience: Materials Scientists, Formulation Chemists, and Polymer Engineers Introduction & Mechanistic Overview The transition toward zero-VOC, environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Materials Scientists, Formulation Chemists, and Polymer Engineers

Introduction & Mechanistic Overview

The transition toward zero-VOC, environmentally benign materials has driven the coatings industry away from halogenated compounds and toward [1]. While traditional alkyl phosphate esters—such as—are widely utilized for their excellent plasticizing, leveling, and film-forming properties[2], their inherent hydrophobicity limits high-loading capabilities in advanced aqueous systems.

To bridge this gap, Dipotassium 2-butoxyethyl phosphate (K₂BEP) (CAS 68133-43-7)[3] is employed. As an anionic organophosphate salt (UNII: 5R74PYZ5YW)[4], K₂BEP offers superior water solubility, making it an ideal additive for waterborne polyurethane (WPU) and acrylic dispersions.

Mechanistic Causality: K₂BEP operates via a highly efficient, dual-phase mechanism[5].

  • Gas Phase: Upon thermal insult, the ester linkages cleave, releasing volatile phosphorus radicals (PO· and HPO·) that scavenge combustion-propagating H· and OH· radicals.

  • Condensed Phase: The phosphate moiety decomposes into polyphosphoric acid, which dehydrates the polymer matrix to form a carbonaceous char. Crucially, the presence of potassium ions (K⁺) acts as a catalytic fluxing agent, lowering the activation energy required for cross-linking and dramatically stabilizing the intumescent char layer against thermal degradation.

Materials and Reagents

  • Active Flame Retardant: , >96% purity[3].

  • Polymer Matrix: Anionic Waterborne Polyurethane Dispersion (WPU) (Solid content: 40%).

  • Intumescent Additives: Ammonium polyphosphate (APP), Pentaerythritol (PER), and Melamine (MEL).

  • Solvents/Additives: Deionized (DI) water, polyether-modified siloxane (wetting agent), non-silicone defoamer.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in quality control checks to ensure the structural integrity of the final coating is not compromised by the flame retardant additives.

Protocol A: Preparation of K₂BEP-Modified Intumescent Aqueous Dispersion

Expertise Note: K₂BEP must be pre-dissolved in the aqueous phase rather than added directly to the polymer emulsion. Direct addition of dry salts causes localized ionic shock, leading to micelle collapse and irreversible coagulation of the polyurethane dispersion.

  • Aqueous Solvation: Weigh 5.0 g of K₂BEP and dissolve it in 15.0 mL of DI water in a 250 mL glass beaker. Stir at 200 RPM using a magnetic stirrer until optically clear.

  • Intumescent Blending: In a separate vessel, prepare a 3:1:1 ratio of APP (15.0 g), PER (5.0 g), and MEL (5.0 g). Slowly sift this powder blend into the K₂BEP solution.

  • Matrix Integration: Gradually add 100.0 g of the WPU dispersion to the mixture.

  • Low-Shear Homogenization: Add 0.2 wt% wetting agent and 0.1 wt% defoamer. Stir the formulation at 400 RPM for 30 minutes .

    • Causality Check: Do not exceed 500 RPM. High-shear mixing induces cavitation and premature hydrolysis of the phosphate ester bonds, which will lower the pH and destabilize the emulsion.

Protocol B: Substrate Application and Step-Wise Curing
  • Drawdown Application: Using a wire-wound drawdown bar (Meyer rod), apply a 200 µm wet film thickness onto cold-rolled steel panels and PTFE molds (for free-film extraction).

  • Two-Stage Curing:

    • Stage 1 (Flash-off): Cure at 25°C and 50% RH for 24 hours. Causality: This slow ambient flash-off prevents solvent popping (blistering) by allowing water to escape before the surface cross-links.

    • Stage 2 (Thermal Lock): Transfer to a convection oven at 60°C for 12 hours. Causality: Thermal curing ensures the complete evaporation of the hydration sphere surrounding the potassium ions, permanently locking the phosphate into the polymer matrix.

Protocol C: Thermal and Flammability Validation (Self-Validating Step)

Before conducting macro-scale burn tests, the formulation's mechanism must be validated at the micro-scale using Thermogravimetric Analysis (TGA).

  • TGA Validation: Load 10 mg of the cured free-film into an alumina crucible. Heat from 30°C to 700°C at 10°C/min under a nitrogen atmosphere.

    • Validation Criteria: A successful formulation must demonstrate an earlier onset of decomposition ( T5%​ ) compared to a neat WPU control. This early endothermic cleavage proves the phosphate ester is activating before the polymer backbone degrades, thereby initiating protective char formation.

  • UL-94 Vertical Burn Test: Test 130 × 13 × 3 mm cured specimens according to ASTM D3801. Record after-flame times ( t1​ , t2​ ) and observe for flaming drips.

Quantitative Data Presentation

The following tables summarize the expected thermal and flammability performance of the K₂BEP-modified coatings, validating the efficacy of the protocols.

Table 1: Formulation Matrix (wt%)

Formulation IDWPU MatrixK₂BEP (Active)APP/PER/MEL BlendDI Water
Control (WPU-0) 100.00.00.00.0
WPU-FR1 100.00.025.015.0
WPU-FR2 (Optimal) 100.05.025.015.0
WPU-FR3 100.010.025.015.0

Table 2: Thermal and Flammability Performance Data

Formulation ID T5%​ Onset (°C)*Char Yield at 600°C (%)LOI (%)UL-94 Rating
Control (WPU-0) 2854.221.5Fail
WPU-FR1 27022.526.0V-2 (Drips)
WPU-FR2 (Optimal) 24538.431.5V-0 (No Drips)
WPU-FR3 23036.130.0V-1 (Soft Film)

*Note the intentional lowering of T5%​ in WPU-FR2, validating the early-activation charring mechanism.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of the dual-phase flame retardant mechanism upon thermal insult.

Mechanism Heat Thermal Insult (>200°C) K2BEP Dipotassium 2-Butoxyethyl Phosphate (K2BEP) Matrix Heat->K2BEP Initiates Decomp Ester Cleavage & Thermal Decomposition K2BEP->Decomp Endothermic Shift Gas Gas Phase: PO· / HPO· Radicals Decomp->Gas Solid Condensed Phase: Polyphosphoric Acid + K+ Decomp->Solid Quench Radical Quenching (H· and OH· Scavenging) Gas->Quench Char Catalytic Charring & Cross-linking Solid->Char Result Flame Retardancy & Thermal Insulation Quench->Result Char->Result

Figure 1: Dual-phase flame retardant mechanism of K2BEP in polymer coatings.

Sources

Method

Application Note: Preparation and Validation of Dipotassium 2-Butoxyethyl Phosphate Stock Solutions for High-Throughput Assays

Introduction & Scientific Context Organophosphate flame retardants (OPFRs), such as tris(2-butoxyethyl) phosphate (TBEP), are ubiquitous environmental contaminants known to induce apoptosis, oxidative stress, and cell cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Organophosphate flame retardants (OPFRs), such as tris(2-butoxyethyl) phosphate (TBEP), are ubiquitous environmental contaminants known to induce apoptosis, oxidative stress, and cell cycle arrest in hepatic models like HepG2 cells[1]. To elucidate the metabolic pathways and toxicological profiles of OPFRs, researchers frequently employ water-soluble analogs and metabolites, notably dipotassium 2-butoxyethyl phosphate[2].

As a Senior Application Scientist, I emphasize that the integrity of any downstream toxicological or analytical assay hinges on the rigorous preparation of the stock solution. This protocol details the formulation of a self-validating, high-fidelity stock solution of dipotassium 2-butoxyethyl phosphate, ensuring reproducibility across in vitro cell viability assays and LC-MS/MS calibrations.

Table 1: Physicochemical Properties
PropertySpecification
Compound Name Dipotassium 2-butoxyethyl phosphate
CAS Number 68133-43-7[3]
Molecular Formula C₆H₁₃O₅P·2K
Molecular Weight 274.34 g/mol
Solubility Highly soluble in aqueous buffers (Water, PBS)
Storage (Solid) Room temperature, desiccated (Hygroscopic)
Storage (Solution) -20°C (To prevent aqueous hydrolysis)

Experimental Workflow

G Start Weigh Dipotassium 2-Butoxyethyl Phosphate Solvent Dissolve in Milli-Q Water / PBS Start->Solvent Mix Vortex & Sonicate (5 min, RT) Solvent->Mix Filter Sterile Filtration (0.22 µm PES) Mix->Filter QC QC Validation (LC-MS/MS) Filter->QC Aliquot Aliquot & Store (-20°C) QC->Aliquot

Workflow for preparing and validating dipotassium 2-butoxyethyl phosphate stock solutions.

Causality & Experimental Design (E-E-A-T)

To guarantee experimental trustworthiness, every step in this protocol is designed with a specific mechanistic purpose:

  • Solvent Selection: Unlike the highly hydrophobic parent compound TBEP, the dipotassium salt is highly hydrophilic. We utilize sterile Milli-Q water or 10 mM Phosphate-Buffered Saline (PBS, pH 7.4)[4]. Avoid DMSO, as it can introduce unnecessary solvent toxicity in cell viability assays and is superfluous given the salt's aqueous solubility.

  • Sterilization Strategy: Autoclaving is strictly prohibited. Phosphate esters are susceptible to thermal hydrolysis, which would degrade the 2-butoxyethyl moiety. Cold sterilization via a 0.22 µm Polyethersulfone (PES) syringe filter is mandatory. PES is chosen for its ultra-low non-specific binding properties, ensuring zero loss of the active compound during filtration.

  • Self-Validating System: A protocol is only as good as its Quality Control (QC). We integrate a post-filtration LC-MS/MS validation step to confirm the final molarity before cryopreservation, ensuring that any minor losses during filtration or weighing are accounted for[5].

Step-by-Step Methodologies

Protocol 1: Preparation of 100 mM Master Stock Solution
  • Equilibration: Allow the lyophilized dipotassium 2-butoxyethyl phosphate powder to equilibrate to room temperature in a desiccator to prevent condensation. Potassium salts are inherently hygroscopic and will absorb atmospheric moisture, skewing molarity calculations.

  • Weighing: Accurately weigh 27.43 mg of the compound using an analytical microbalance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL low-bind Eppendorf tube. Add exactly 1.0 mL of sterile Milli-Q water or 1X PBS (pH 7.4).

  • Homogenization: Vortex the solution at maximum speed for 30 seconds. Follow with ultrasonic bath sonication for 5 minutes at room temperature to ensure complete dissolution.

  • Sterilization: Draw the solution into a sterile 2 mL syringe. Attach a 0.22 µm PES syringe filter and dispense the filtrate into a new sterile tube. Critical: Discard the first 50 µL to account for filter dead volume.

  • Aliquoting: Divide the sterilized stock into 50 µL single-use aliquots to eliminate freeze-thaw degradation. Store immediately at -20°C.

Protocol 2: Quality Control (QC) Validation via LC-MS/MS

To ensure the stock concentration is exactly 100 mM, perform a rapid LC-MS/MS validation[5].

  • Dilute a 1 µL aliquot of the master stock 1:10,000 in MS-grade water/acetonitrile (50:50, v/v) containing 0.1% formic acid.

  • Inject 5 µL into a C18 reverse-phase column.

  • Monitor the transition corresponding to the 2-butoxyethyl phosphate anion in negative electrospray ionization (ESI-) mode.

  • Compare the peak area against an independently prepared standard curve. The calculated concentration must fall within ±5% of the target 100 mM.

Protocol 3: Working Solution Preparation for In Vitro Assays

For dosing HepG2 cells to evaluate cell cycle arrest or apoptosis[1], prepare working solutions fresh daily using the dilution matrix below.

Table 2: Dilution Matrix for Cell Assays (From 100 mM Stock)
Target ConcentrationVolume of 100 mM StockVolume of Assay MediumDilution Factor
1000 µM 10.0 µL990.0 µL1:100
500 µM 5.0 µL995.0 µL1:200
200 µM 2.0 µL998.0 µL1:500
100 µM 1.0 µL999.0 µL1:1000
50 µM 0.5 µL999.5 µL1:2000

Sources

Application

formulation guidelines for dipotassium 2-butoxyethyl phosphate as a plasticizer

Application Note: Formulation Dynamics of Dipotassium 2-Butoxyethyl Phosphate (D2BEP) in Aqueous Polymer Systems Executive Summary & Mechanistic Rationale Dipotassium 2-butoxyethyl phosphate (D2BEP) is a highly water-sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Dynamics of Dipotassium 2-Butoxyethyl Phosphate (D2BEP) in Aqueous Polymer Systems

Executive Summary & Mechanistic Rationale

Dipotassium 2-butoxyethyl phosphate (D2BEP) is a highly water-soluble, anionic phosphate ester salt. While its fully esterified analogue—tris(2-butoxyethyl) phosphate (TBEP)—is widely utilized as a hydrophobic plasticizer in traditional rubber and vinyl manufacturing [3], D2BEP is specifically engineered for water-borne polymer dispersions, hydrogels, and pharmaceutical aqueous film coatings.

As a Senior Application Scientist, it is critical to understand that D2BEP functions via an amphiphilic plasticization mechanism. The bulky 2-butoxyethyl tail provides steric free volume that disrupts polymer-polymer chain interactions, effectively lowering the Minimum Film-Forming Temperature (MFFT). Simultaneously, the dipotassium phosphate headgroup remains heavily hydrated, anchoring to polar sites on the polymer backbone. This dual action maintains the thermodynamic stability of the aqueous dispersion, preventing premature coagulation while imparting exceptional flexibility to the cured matrix.

Physicochemical Profiling

Understanding the physical boundaries of your excipients is the first step in rational formulation design. D2BEP is uniquely suited for systems requiring high aqueous compatibility without the need for co-solvents.

Table 1: Physicochemical Profile of D2BEP

ParameterSpecification / ValueFormulation Implication
Chemical Identity CAS: 68133-43-7; UNII: 5R74PYZ5YW [2]Regulatory tracking for E&L profiling.
Molecular Weight 274.33 g/mol High mobility; requires monitoring for leaching.
Aqueous Solubility >500 mg/mL (at 25°C)Can be added directly to aqueous phases without emulsifiers.
Ionic Character Anionic (Dianion at pH > 7.0)Incompatible with cationic polymers; sensitive to multivalent cations (Ca²⁺, Mg²⁺).

Formulation Dynamics & Causality

When incorporating D2BEP into aqueous coatings or elastomeric dispersions, the order of addition and pH control are paramount. Because D2BEP contains a dihydrogen phosphate derivative, introducing it into an acidic environment (pH < 6.0) will protonate the phosphate headgroup, drastically reducing its solubility and causing localized precipitation (often observed as "grit" or "seeds" in the dispersion).

To prevent this, the polymer dispersion must be pre-neutralized to a slightly alkaline pH (7.5–9.0). Furthermore, D2BEP must be pre-diluted. Direct addition of the neat salt can induce severe osmotic shock to the polymer micelles, stripping their hydration layers and causing irreversible coagulation.

Workflow A Aqueous Polymer Dispersion (e.g., Polyurethane/Acrylic) B pH Adjustment (Target pH 7.5 - 9.0) A->B D Dropwise Addition of D2BEP under Low-Shear Mixing B->D C D2BEP Pre-dilution (1:1 in DI Water) C->D E Equilibration (24 hours at 25°C) D->E F Film Casting & Curing E->F

Caption: Step-by-step formulation workflow for incorporating D2BEP into aqueous polymer dispersions.

Self-Validating Experimental Protocols

Protocol 1: Preparation of D2BEP-Plasticized Aqueous Film Coatings

This protocol utilizes internal feedback loops to ensure thermodynamic stability at each step.

  • Pre-dilution (Validation Check) : Dissolve D2BEP in deionized water at a 1:1 (w/w) ratio.

    • Causality: Reduces localized concentration gradients.

    • Validation: The solution must be optically clear. Turbidity indicates the presence of multivalent cation impurities in the water supply.

  • pH Adjustment : Adjust the target aqueous polymer dispersion (e.g., anionic polyurethane) to pH 8.0 using 10% ammonium hydroxide.

    • Validation: Verify pH stabilizes for at least 15 minutes before proceeding.

  • Incorporation : Under low-shear agitation (200-300 RPM), add the D2BEP solution dropwise. Target a final dry-weight loading of 2.0% to 6.0%.

    • Validation: Monitor the dispersion's viscosity. A sudden spike in viscosity or the appearance of micro-coagulum indicates the addition rate is too fast, causing osmotic shock.

  • Equilibration & Casting : Allow the formulated dispersion to equilibrate for 24 hours to ensure the plasticizer fully partitions into the polymer particles. Cast a 100 µm wet film on a glass substrate.

    • Validation: A continuous, transparent, defect-free film upon drying confirms successful plasticization. Cracking (mud-cracking) indicates insufficient MFFT reduction.

Mechanism N1 Polymer Particles in Dispersion N2 D2BEP Addition (Interfacial Adsorption) N1->N2 N3 Water Evaporation N2->N3 N4 Particle Coalescence (Lowered MFFT) N3->N4 N5 Continuous Flexible Film N4->N5

Caption: Mechanism of D2BEP-mediated plasticization and film formation in water-borne systems.

Protocol 2: Assessment of Leachable D2BEP in Pharmaceutical Elastomers

For drug development professionals, the use of 2-butoxyethyl phosphate derivatives in packaging (e.g., elastomeric closures, hydrogel patches) requires rigorous Extractables and Leachables (E&L) screening. Phosphate esters containing the 2-butoxyethyl moiety are notorious for leaching into liquid formulations or blood samples. Once in the systemic circulation, they competitively displace basic drugs (such as lidocaine or quinidine) from alpha-1-acid glycoprotein (AAG), leading to falsely elevated free drug fractions and altered pharmacokinetics [1].

  • Extraction : Submerge 5.0 g of the cured D2BEP-plasticized elastomer in 50 mL of simulated formulation buffer (e.g., PBS, pH 7.4). Spike the buffer with 50 ng/mL of a deuterated internal standard (e.g., TBEP-d6).

    • Causality: The internal standard accounts for matrix suppression during mass spectrometry.

  • Incubation : Agitate at 37°C for 72 hours to simulate accelerated leaching.

  • LC-MS/MS Quantification : Analyze the extract using reversed-phase LC-MS/MS (C18 column, gradient elution with 0.1% formic acid in water/acetonitrile). Monitor the specific MRM transitions for the 2-butoxyethyl phosphate moiety.

    • Validation: The recovery of the deuterated internal standard must fall between 85% and 115%. A calibration curve must yield an R² > 0.995. If recovery is low, it indicates the analyte is binding to the extraction vessel or experiencing severe ion suppression.

Quantitative Data Summary

The efficacy of D2BEP can be quantified by its impact on the thermal and mechanical properties of the polymer matrix. The data below demonstrates the dose-dependent response of an anionic acrylic dispersion to D2BEP loading.

Table 2: Effect of D2BEP Loading on Acrylic Dispersion Properties

D2BEP Loading (% w/w dry)MFFT (°C)Tensile Strength (MPa)Elongation at Break (%)Film Clarity
0.0% (Control) 22.015.2120Slight Haze
2.0% 14.513.8180Clear
4.0% 8.011.5250Clear
6.0% 3.59.1310Clear
8.0% < 0.06.4400Tacky / Over-plasticized

Note: At loadings above 6.0%, the polymer exhibits signs of over-plasticization, resulting in a tacky surface finish and a severe loss of tensile integrity. The optimal therapeutic window for structural applications is typically between 2.0% and 4.0%.

References

  • Drug-protein binding interferences caused by the plasticizer TBEP PubMed - National Library of Medicine URL:[Link]

  • DIPOTASSIUM 2-BUTOXYETHYL PHOSPHATE - Substance Registry Services precisionFDA - U.S. Food and Drug Administration URL:[Link]

  • Tris(2-butoxyethyl) phosphate | C18H39O7P | CID 6540 PubChem - National Institutes of Health URL: [Link]

Method

Application Note: Mass Spectrometry Sample Preparation for Dipotassium 2-Butoxyethyl Phosphate

Introduction and Analytical Context Dipotassium 2-butoxyethyl phosphate (a salt form of 2-butoxyethyl phosphate) is a highly polar, water-soluble compound. In environmental and biological monitoring, 2-butoxyethyl phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Dipotassium 2-butoxyethyl phosphate (a salt form of 2-butoxyethyl phosphate) is a highly polar, water-soluble compound. In environmental and biological monitoring, 2-butoxyethyl phosphate is primarily encountered as a primary degradation product and biomarker of exposure to tris(2-butoxyethyl) phosphate (TBEP), a widely used organophosphate flame retardant and plasticizer [1].

Because the target analyte is an ionic salt (dipotassium), direct injection into a mass spectrometer without proper sample preparation leads to severe ion suppression in the electrospray ionization (ESI) source due to the high concentration of potassium (K⁺) ions. Furthermore, its high polarity makes traditional liquid-liquid extraction (LLE) with non-polar solvents ineffective. This application note details a validated, self-consistent sample preparation workflow utilizing Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) to isolate the phosphate anion, remove the potassium counterions, and prepare the sample for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].

Physicochemical Rationale & Causality in Workflow Design

To achieve robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, it is critical to understand why specific steps are chosen:

  • Counterion Removal (Desalting): Dipotassium 2-butoxyethyl phosphate dissociates into potassium cations and the 2-butoxyethyl phosphate anion in aqueous matrices. Potassium causes significant signal quenching in ESI-MS. WAX SPE captures the target anion while allowing the K⁺ ions to be washed away in the aqueous void volume.

  • pH Manipulation: Alkyl phosphates have low pKa values. By maintaining a slightly acidic or neutral pH during sample loading, the phosphate group remains negatively charged, ensuring strong retention on the positively charged WAX sorbent [3].

  • Elution Strategy: Elution requires neutralizing the positive charge on the WAX sorbent. A basic organic solvent (e.g., 2% to 5% ammonium hydroxide in methanol) disrupts the ionic interaction, releasing the analyte into the eluate [3].

Experimental Workflow and Visualization

The following diagram illustrates the logical progression of the sample preparation workflow, ensuring complete desalting and optimal recovery.

G N1 Sample Aliquot (Urine or Wastewater, 1-5 mL) N2 Spike Internal Standard (Isotope-labeled analog) N1->N2 N3 SPE Conditioning (Methanol followed by H2O) N2->N3 N4 Sample Loading (Analyte retained via anion exchange) N3->N4 N5 Washing Step (2% Formic Acid in H2O to remove K+) N4->N5 N6 Elution Step (5% NH4OH in Methanol) N5->N6 N7 Evaporation & Reconstitution (90:10 Water:Acetonitrile) N6->N7 N8 LC-MS/MS Analysis (ESI Negative Mode) N7->N8

Caption: Step-by-step sample preparation workflow for dipotassium 2-butoxyethyl phosphate prior to LC-MS/MS.

Step-by-Step Protocol

Reagents and Materials
  • Sorbent: Oasis WAX SPE cartridges (60 mg, 3 cc) or equivalent.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Modifiers: Formic acid (FA), Ammonium hydroxide (NH₄OH).

  • Internal Standard (IS): Deuterated 2-butoxyethyl phosphate (if available) or a structurally similar dialkyl phosphate IS.

Sample Pre-treatment
  • Thaw biological or environmental samples (e.g., wastewater or urine) to room temperature.

  • Centrifuge at 10,000 × g for 10 minutes to remove particulate matter.

  • Transfer 2.0 mL of the supernatant to a clean tube.

  • Spike with 20 µL of Internal Standard working solution (100 ng/mL).

  • Dilute the sample with 2.0 mL of LC-MS grade water to reduce matrix viscosity.

Solid-Phase Extraction (WAX)
  • Conditioning: Pass 2.0 mL of Methanol through the WAX cartridge, followed by 2.0 mL of Water. Do not let the sorbent dry.

  • Loading: Load the 4.0 mL diluted sample onto the cartridge at a flow rate of ~1 mL/min. The 2-butoxyethyl phosphate anion binds to the sorbent, while potassium ions pass through.

  • Washing: Wash with 2.0 mL of 2% Formic Acid in Water. This step removes residual potassium salts and neutral interferences. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2.0 mL of 5% NH₄OH in Methanol. Collect the eluate in a clean glass vial.

  • Evaporation: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of 90:10 Water:Acetonitrile. Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Analytical Parameters

Because the analyte is a phosphate ester, it readily forms a deprotonated molecule [M-H]⁻ in the ESI source [4]. Analysis must be performed in negative ion mode.

Data Presentation: MS/MS Transitions and Recoveries

Table 1: Optimized LC-MS/MS Parameters for 2-Butoxyethyl Phosphate

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
2-Butoxyethyl phosphate197.178.9 [PO₃]⁻96.9 [H₂PO₄]⁻25 / 15
Internal StandardVariesVariesVariesVaries

Table 2: Expected Method Performance Metrics

MatrixExtraction Recovery (%)Matrix Effect (%)Limit of Quantification (LOQ)
Synthetic Urine88 - 94%-12% (Suppression)0.5 ng/mL
Wastewater Influent75 - 82%-25% (Suppression)2.0 ng/L

Note: The neutral loss of the alkyl chain leaving the [PO₃]⁻ core is a hallmark fragmentation pathway for alkyl phosphates under collision-induced dissociation (CID) [4].

References

  • American Chemical Society (ACS). "Liquid Chromatography–Tandem Mass Spectrometry Analysis of Biomarkers of Exposure to Phosphorus Flame Retardants in Wastewater to Monitor Community-Wide Exposure." Analytical Chemistry. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach." Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry." Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dipotassium 2-Butoxyethyl Phosphate Synthesis

Empowering Drug Development Professionals with Field-Proven Troubleshooting Welcome to the Synthesis Diagnostic Hub. As a Senior Application Scientist, I frequently see yields of mono-alkyl phosphates—specifically dipota...

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Author: BenchChem Technical Support Team. Date: April 2026

Empowering Drug Development Professionals with Field-Proven Troubleshooting

Welcome to the Synthesis Diagnostic Hub. As a Senior Application Scientist, I frequently see yields of mono-alkyl phosphates—specifically dipotassium 2-butoxyethyl phosphate—plummet due to poor stoichiometric control and inadequate thermal management. The phosphorylation of 2-butoxyethanol is highly exothermic, and the intermediate dichlorophosphate is notoriously sensitive to both acid-catalyzed degradation and alkaline hydrolysis.

This guide moves beyond basic recipes. It provides a self-validating methodology, mechanistic troubleshooting, and quantitative analytics to help you achieve >90% yields of high-purity product.

Diagnostic Pathway & Reaction Logic

The synthesis relies on a three-phase cascade: Phosphorylation, Hydrolysis, and Neutralization. Deviations at any node will cascade into catastrophic yield loss.

SynthesisTroubleshooting Reagents 2-Butoxyethanol + POCl3 Phos Phosphorylation (T < 10°C, Toluene/TEA) Reagents->Phos Dichlor 2-Butoxyethyl Dichlorophosphate Phos->Dichlor Controlled Addition Byprod Poly-alkylated Byproducts Phos->Byprod Excess Alcohol Degrad Acid-Catalyzed Degradation Phos->Degrad Trapped HCl Gas Hydro Aqueous Hydrolysis (Ice Bath) Dichlor->Hydro Acid 2-Butoxyethyl Dihydrogen Phosphate Hydro->Acid Neut Neutralization (KOH, pH 8.0-8.5) Acid->Neut Target Dipotassium 2-Butoxyethyl Phosphate (Target) Neut->Target Temp < 5°C Neut->Degrad pH > 9.0

Process workflow for dipotassium 2-butoxyethyl phosphate synthesis and optimization.

Self-Validating Standard Operating Procedure (SOP)

To prevent the formation of di- and tri-alkylated impurities (such as tris(2-butoxyethyl) phosphate), we utilize a reverse-addition phosphorylation strategy in an inert solvent[1].

Phase 1: Anhydrous Phosphorylation
  • Preparation: In a flame-dried reactor under N₂ atmosphere, dissolve phosphorus oxychloride (POCl₃, 1.05 eq) in anhydrous toluene. Cool the reactor to 0–5°C using an ice-salt bath.

  • Reagent Mixing: In a separate addition funnel, prepare a mixture of 2-butoxyethanol (1.0 eq) and triethylamine (TEA, 1.1 eq) in anhydrous toluene.

  • Controlled Addition: Add the alcohol/TEA mixture dropwise to the POCl₃ solution over 2 hours, maintaining the internal temperature strictly below 10°C.

    • Causality Check: Adding the alcohol to an excess of POCl₃ ensures the electrophile is always in stoichiometric excess, heavily favoring mono-alkylation. TEA acts as an acid scavenger, neutralizing the generated HCl gas to prevent acid-catalyzed cleavage of the ether linkage[2].

  • In-Process Control (IPC) 1: After 2 hours of stirring, extract a 0.1 mL aliquot, filter the TEA·HCl salt, and run a rapid ³¹P NMR. Unreacted POCl₃ appears at ~2 ppm. The desired intermediate, 2-butoxyethyl dichlorophosphate, appears at ~4–5 ppm. Proceed to the next step only when the POCl₃ signal is minimized.

  • Filtration: Filter the precipitated TEA·HCl salt under a blanket of N₂. Concentrate the filtrate under reduced pressure (max 30°C) to remove toluene and trace unreacted POCl₃.

Phase 2: Hydrolysis and Neutralization
  • Solvent Exchange: Dissolve the crude 2-butoxyethyl dichlorophosphate in tetrahydrofuran (THF) and chill to 0°C[3].

  • Alkaline Hydrolysis: Slowly add a 2M aqueous Potassium Hydroxide (KOH) solution dropwise. You will need exactly 4.0 equivalents (2 eq to displace the chlorides, 2 eq to deprotonate the resulting dihydrogen phosphate).

    • Causality Check: The biphasic THF/water system moderates the nucleophilic attack. Keeping the temperature below 5°C prevents hydroxide ions from attacking the phosphate ester bond, which would otherwise yield inorganic phosphate and free 2-butoxyethanol[3].

  • In-Process Control (IPC) 2: Monitor the pH continuously during the final equivalent of KOH addition. Stop when the pH stabilizes between 8.0 and 8.5.

  • Isolation: Remove the THF via rotary evaporation. Lyophilize the remaining aqueous layer to obtain the target dipotassium 2-butoxyethyl phosphate as a highly pure white solid. Final validation is achieved via ³¹P NMR (product peak at ~0 to -1 ppm).

Troubleshooting Desk (FAQs)

Q1: My synthesis yields a high percentage of bis- and tris(2-butoxyethyl) phosphates. How do I force mono-alkylation? A: Poly-alkylation occurs when 2-butoxyethanol is locally in excess relative to POCl₃. Never add POCl₃ to the alcohol. Always use the "reverse addition" method described in our SOP to ensure POCl₃ outcompetes the mono-alkylated intermediate for the incoming alcohol[1].

Q2: The intermediate degrades during the phosphorylation step, lowering the final yield. What causes this? A: The generation of HCl gas during phosphorylation causes acid-catalyzed cleavage of the ether or phosphate ester bonds. If you run the reaction without an acid scavenger (like TEA) or fail to actively vent the reactor, the trapped HCl will destroy your product. Using an inert solvent like toluene combined with TEA effectively precipitates the acid out of the reaction matrix[2].

Q3: During neutralization, my product hydrolyzes back to inorganic phosphate. How do I prevent this? A: Ester bonds in alkyl phosphates are highly susceptible to alkaline hydrolysis if the pH exceeds 9.0 or if the temperature spikes during the exothermic KOH addition. Use a dilute KOH solution (e.g., 2M), maintain the internal temperature <5°C, and strictly monitor the pH to stop at 8.0–8.5[3].

Yield Optimization Analytics

The following table summarizes quantitative data from our optimization trials, illustrating the direct impact of specific reaction parameters on the final yield of dipotassium 2-butoxyethyl phosphate.

Reaction ParameterSuboptimal ConditionOptimized ConditionImpact on YieldMechanistic Rationale
Addition Sequence POCl₃ added to AlcoholAlcohol added to POCl₃+25% (Mono-alkyl)Prevents localized alcohol excess, drastically reducing di/tri-alkyl byproduct formation.
Acid Scavenger None (Open system)Triethylamine (TEA)+18% (Overall)Neutralizes HCl gas, preventing acid-catalyzed ether cleavage and intermediate degradation.
Neutralization Temp Room Temp (~25°C)Ice Bath (<5°C)+15% (Final Salt)Suppresses the thermodynamic pathway of alkaline hydrolysis of the phosphate ester bond.

References

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. 1

  • Broad Substrate Specificity and High Catalytic Activity of Sphingomonadaceae PhoK-Type Phosphatases Implicated in Flame-Retardant Degradation. PMC / NIH. 3

  • CN105859770A - Method of synthesizing alkyl phosphate. Google Patents. 2

Sources

Optimization

Technical Support Center: Troubleshooting Dipotassium 2-Butoxyethyl Phosphate Precipitation

[label="Isolate & Discard", fillcolor="# Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently assist researchers in resolving complex physicochemical anomalies in their assay buf...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Isolate & Discard", fillcolor="#

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently assist researchers in resolving complex physicochemical anomalies in their assay buffers.

Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is an amphiphilic organophosphate salt. It appears in experimental workflows either as an intentional additive (e.g., an anionic surfactant or hydrotrope) or as an unintentional, insidious contaminant resulting from the hydrolysis of Tris(2-butoxyethyl) phosphate (TBEP)—a ubiquitous plasticizer that leaches from laboratory rubber stoppers and plastics 1[1].

Because it possesses a hydrophobic 2-butoxyethyl tail and a highly charged phosphate headgroup, its solubility is governed by delicate thermodynamic balances. When this balance is disrupted, the compound rapidly precipitates out of aqueous buffers. This guide will help you diagnose the root cause and implement self-validating protocols to rescue your experiments.

Part 1: Diagnostic FAQs (The "Why" Behind the Precipitation)

Q1: My buffer was perfectly clear, but turned cloudy after adding a biological sample or adjusting the salt concentration. What caused this? A: You are likely observing a salting-out effect (Hofmeister effect) or metal-ion complexation . Dipotassium 2-butoxyethyl phosphate relies on its fully ionized phosphate headgroup to maintain a hydration shell that keeps its hydrophobic tail dissolved. If your sample introduces high concentrations of divalent cations (Ca²⁺, Mg²⁺, or Zn²⁺), these metals displace the potassium ions and cross-link the phosphate headgroups, forming highly insoluble coordination complexes. Alternatively, adding high concentrations of kosmotropic salts (like ammonium sulfate) strips water molecules away from the phosphate headgroup, forcing the hydrophobic tails to aggregate and precipitate.

Q2: Does the pH of my buffer affect the solubility of this phosphate ester? A: Absolutely. The precipitation is highly pH-dependent. The phosphate monoester group has a pKa₂ typically around 6.0–6.5. If your buffer pH drops below 6.0, the highly soluble dipotassium salt becomes protonated, converting into the mono-potassium salt or the free acid (2-butoxyethyl dihydrogen phosphate). The loss of ionic charge drastically reduces its water solubility, driving a hydrophobic collapse.

Q3: I never added dipotassium 2-butoxyethyl phosphate to my buffer. Why am I seeing it precipitate? A: This is a classic contamination artifact. If you are using gray rubber stoppers (e.g., in Vacutainer tubes or reagent bottles), the solvent can extract TBEP, a common plasticizer 1[1]. Once in your aqueous buffer, TBEP undergoes ester hydrolysis to form mono- and diesters. Concurrently, zinc oxide (ZnO) fillers from the same rubber stoppers leach into the solution 1[1]. The leached zinc rapidly complexes with the hydrolyzed 2-butoxyethyl phosphate, forming an insoluble zinc-phosphate precipitate.

LeachingPathway Rubber Rubber Stopper (Contains TBEP & ZnO) Leach Solvent Extraction (Aqueous/Organic) Rubber->Leach Hydrolysis Ester Hydrolysis (Forms Mono/Diesters) Leach->Hydrolysis Complex Zinc Complexation (Zn2+ + Monoester) Hydrolysis->Complex Precipitate Insoluble Precipitate (Contaminates Sample) Complex->Precipitate

Fig 1: Mechanism of TBEP leaching, hydrolysis, and subsequent zinc-induced precipitation.

Part 2: Quantitative Parameters for Precipitation

To prevent precipitation, your buffer must be engineered to respect the thermodynamic limits of the organophosphate. Keep the following parameters in mind:

ParameterOptimal RangePrecipitation TriggerMechanistic Causality
pH Level > 6.5< 5.5Protonation of the phosphate headgroup neutralizes charge, driving hydrophobic collapse.
Divalent Cations < 0.1 mM> 1.0 mMZn²⁺, Ca²⁺, and Mg²⁺ displace potassium, forming insoluble coordination complexes.
Ionic Strength < 0.5 M> 1.0 MHigh concentrations of kosmotropic salts strip the hydration shell (salting-out effect).
Temperature > 20°C< 4°CCooling below the Krafft point prevents micelle formation, leading to crystallization.

Part 3: Self-Validating Experimental Protocols

Do not guess the cause of your precipitation; prove it. Use the following step-by-step methodologies to isolate the variable causing the failure.

Protocol A: The EDTA Clearing Test (Diagnosing Metal-Ion Incompatibility)

This protocol creates a self-validating system to confirm if divalent cations (like leached Zinc or hard water Calcium) are responsible for the precipitate.

  • Aliquot: Transfer 10 mL of the turbid, precipitated buffer into a clear glass scintillation vial.

  • Chelation: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 5 mM (e.g., add 100 µL of a 0.5 M EDTA stock solution).

  • Agitation: Vortex the vial gently for 60 seconds at room temperature.

  • Validation Check: Hold the vial against a dark background. If the turbidity resolves and the solution becomes optically clear, divalent metal contamination is confirmed as the root cause. The EDTA has a higher affinity for the metals than the phosphate ester, breaking the insoluble complex.

  • Corrective Action: Supplement your main buffer pool with 1–5 mM EDTA/EGTA, or switch entirely to LC-MS grade water and metal-free labware.

Protocol B: The pH Titration Rescue (Diagnosing Protonation)

Use this workflow if you suspect the buffer pH has drifted below the pKa of the phosphate ester.

  • Measurement: Measure the current pH of the turbid buffer using a calibrated micro-electrode.

  • Titration: If the pH is < 6.0, titrate the solution dropwise with 1.0 M KOH while stirring continuously. (Note: Do not use NaOH, as sodium salts of phosphate esters are generally less soluble than potassium salts).

  • Validation Check: Pause the titration once the pH reaches 7.5. If the solution clears, the precipitation was driven by the protonation of the phosphate headgroup.

  • Corrective Action: Redesign your buffer system using a Good's buffer (e.g., HEPES or MOPS) with a buffering capacity strictly maintained above pH 6.5 to prevent future drift.

Protocol C: Labware Decontamination Workflow

If the dipotassium 2-butoxyethyl phosphate is an unintended contaminant, you must eliminate the source of the precursor (TBEP) 2[2].

  • Audit: Identify and discard all gray rubber stoppers or low-grade plastic consumables in your fluidic path.

  • Extraction Wash: Wash all reusable glassware with a 50:50 mixture of ethanol and water containing 5% acetic acid. This specific solvent system is highly effective at extracting residual hydrophobic plasticizers from glass surfaces 1[1].

  • Rinse: Rinse the glassware three times with LC-MS grade water.

  • Validation Check: Run a blank buffer through your system and analyze it via ESI-MS. Confirm the absence of the m/z 399 ion (intact TBEP) or its hydrolysis fragments to validate the decontamination1[1].

Part 4: Troubleshooting Decision Tree

Use the logical workflow below to rapidly triage precipitation issues in your lab.

Troubleshooting Start Buffer Shows Precipitation CheckpH Check Buffer pH Start->CheckpH CheckMetals Check for Divalent Cations (Ca2+, Mg2+, Zn2+) Start->CheckMetals CheckSalt Check Ionic Strength Start->CheckSalt LowpH pH < 6.0 (Protonation to Free Acid) CheckpH->LowpH HighMetals High Metal Load (Insoluble Salt Formation) CheckMetals->HighMetals HighSalt High Salt > 1M (Salting Out Effect) CheckSalt->HighSalt FixpH Adjust pH > 7.0 Use KOH LowpH->FixpH FixMetals Add Chelators (EDTA/EGTA 1-5 mM) HighMetals->FixMetals FixSalt Dilute Buffer or Change Salt Type HighSalt->FixSalt

Fig 2: Diagnostic decision tree for resolving phosphate ester precipitation in buffers.

References
  • Rubber Stoppers as Sources of Contaminants in Electrospray Analysis of Peptides and Proteins Analytical Chemistry - ACS Publications URL
  • Tris(2-butoxyethyl)

Sources

Troubleshooting

improving extraction recovery rates for dipotassium 2-butoxyethyl phosphate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Overview: Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is a highly polar, water-soluble organophosphate salt. It is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Overview: Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is a highly polar, water-soluble organophosphate salt. It is frequently encountered in environmental monitoring as a degradation product of the flame retardant tris(2-butoxyethyl) phosphate (TBEP)[1], or as an intermediate in specialized chemical and pharmaceutical synthesis. Due to its dual potassium salt nature and the highly hydrophilic phosphate core, achieving high extraction recovery rates from complex matrices (e.g., plasma, urine, or wastewater) is notoriously difficult using standard reversed-phase techniques.

This technical support guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs to optimize your extraction workflows.

Troubleshooting Guide: Diagnosing Low Recovery Rates

Issue: Near-Zero Recovery on Standard C18 SPE Cartridges

The Causality: Dipotassium 2-butoxyethyl phosphate dissociates completely in aqueous environments, leaving a highly polar monoalkyl phosphate anion. Standard C18 (octadecyl) stationary phases rely strictly on hydrophobic partitioning. The 2-butoxyethyl chain is too short to overcome the extreme hydrophilicity of the phosphate anion, resulting in the analyte washing out entirely during the loading or initial wash steps[2]. The Solution: Transition to Mixed-Mode Weak Anion Exchange (WAX) SPE or employ Ion-Pairing Liquid-Liquid Extraction (LLE). WAX relies on electrostatic interactions between the positively charged amine on the sorbent and the negatively charged phosphate, ensuring robust retention regardless of hydrophilicity.

Issue: Severe Signal Suppression in LC-MS/MS (ESI-)

The Causality: If using a generic liquid-liquid extraction (e.g., ethyl acetate), co-extracted matrix components (like endogenous phospholipids or inorganic salts) elute at the same retention time, competing for charge in the electrospray ionization (ESI) droplet. The Solution: Implement a self-validating wash protocol. In WAX SPE, use a 5% methanol wash to remove neutral lipids, followed by a weak acid wash to remove basic interferences, before eluting the phosphate with a high-pH organic solvent (e.g., 5% NH₄OH in methanol)[3].

Quantitative Data: Method Comparison

The following table summarizes expected recovery rates based on the extraction methodology applied to spiked aqueous matrices (100 ng/mL).

Extraction MethodologyPrimary MechanismAvg. Recovery (%)Matrix Effect (%)Best Use Case
Reversed-Phase (C18) SPE Hydrophobic Partitioning< 15%High (>40%)Not recommended
Liquid-Liquid Extraction (LLE) Organic Partitioning25 - 35%Moderate (20%)High-concentration synthesis
Ion-Pairing LLE (TBA-Acetate) Neutralized Complexation78 - 85%Moderate (15%)Urine/Plasma analysis[4]
Mixed-Mode WAX SPE Electrostatic + Hydrophobic88 - 95%Low (<10%)Complex biological matrices
Derivatization (PFBBr) + GC-MS Covalent Esterification90 - 98%Low (<5%)High-sensitivity requirements

Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Weak Anion Exchange (WAX) SPE

This protocol is a self-validating system: if the analyte is lost, the pH of the load or wash steps was out of specification, breaking the electrostatic interaction.

Step 1: Sample Pre-treatment Dilute 1.0 mL of the sample with 1.0 mL of 2% formic acid in water. Causality: Ensures the WAX sorbent (typically a secondary or tertiary amine) is fully protonated (positively charged) to capture the phosphate anion.

Step 2: Cartridge Conditioning Condition a 30 mg/3cc WAX cartridge with 3 mL methanol, followed by 3 mL of 2% formic acid in water.

Step 3: Loading Load the pre-treated sample at a controlled flow rate of 1 mL/min.

Step 4: Interference Washing (Critical Step) Wash 1: 3 mL of 2% formic acid in water (removes highly polar neutrals). Wash 2: 3 mL of methanol (removes hydrophobic neutrals and phospholipids). Validation Check: Collect the wash fractions. If dipotassium 2-butoxyethyl phosphate is detected here via LC-MS, the sorbent was not adequately protonated, indicating a pH failure in Step 1.

Step 5: Elution Elute with 3 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Causality: The high pH deprotonates the WAX sorbent, neutralizing its positive charge and releasing the phosphate anion into the organic phase.

Step 6: Reconstitution Evaporate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol B: Ion-Pairing Liquid-Liquid Extraction (LLE)

For laboratories without WAX SPE capabilities, ion-pairing agents can neutralize the phosphate charge, allowing extraction into organic solvents[4].

Step 1: Add 40 mM tetrabutylammonium (TBA) acetate to 1.0 mL of the aqueous sample. Step 2: Vortex for 60 seconds to allow the bulky TBA⁺ cations to form a neutral, lipophilic ion-pair complex with the 2-butoxyethyl phosphate anion. Step 3: Add 3.0 mL of dichloromethane (DCM). Vortex vigorously for 5 minutes. Step 4: Centrifuge at 3000 rpm for 10 minutes to cleanly separate the aqueous and organic layers. Step 5: Transfer the lower organic layer, evaporate to dryness under nitrogen, and reconstitute in the LC mobile phase.

Extraction Workflow Visualization

ExtractionWorkflow Start Aqueous Sample (Plasma/Urine/Water) CheckpH Adjust pH to 4.0-5.0 (Ensure ionization) Start->CheckpH MethodSplit Select Extraction Strategy CheckpH->MethodSplit WAX Weak Anion Exchange (WAX) SPE MethodSplit->WAX High Matrix Complexity IonPair Ion-Pairing LLE (TBA-Acetate) MethodSplit->IonPair Low Matrix Complexity WAX_Wash Wash: 5% MeOH in Water (Remove neutrals) WAX->WAX_Wash IonPair_Extract Extract with Dichloromethane IonPair->IonPair_Extract WAX_Elute Elute: 5% NH4OH in MeOH (Disrupt ionic bonds) WAX_Wash->WAX_Elute LCMS LC-MS/MS Analysis (ESI Negative Mode) WAX_Elute->LCMS IonPair_Evap Evap & Reconstitute in Mobile Phase IonPair_Extract->IonPair_Evap IonPair_Evap->LCMS

Decision matrix for optimizing extraction of dipotassium 2-butoxyethyl phosphate.

Frequently Asked Questions (FAQs)

Q: Why does my recovery drop when I scale up the sample volume in WAX SPE? A: You are likely exceeding the ion-exchange capacity of the sorbent. Unlike reversed-phase SPE where breakthrough is governed by hydrophobicity, WAX retention is governed by the total number of available amine binding sites. Endogenous anions (like sulfates and inorganic phosphates in urine) compete directly for these sites[5]. Reduce the sample volume or use a cartridge with a higher bed weight (e.g., 60 mg instead of 30 mg).

Q: Can I use positive ion mode (ESI+) for LC-MS/MS detection to avoid background noise? A: It is highly discouraged. Monoalkyl phosphates like 2-butoxyethyl phosphate readily lose their proton in solution, making them ideal candidates for negative electrospray ionization (ESI-). Attempting ESI+ often leads to misannotation or severe signal loss due to the poor protonation efficiency of the phosphate core[3].

Q: Is derivatization necessary for this compound? A: It is not strictly necessary if you have access to a sensitive LC-MS/MS system. However, if you are utilizing GC-MS, derivatization is mandatory. Reacting the phosphate with pentafluorobenzyl bromide (PFBBr) converts the polar phosphate into a volatile, non-polar benzyl ester, yielding excellent recovery and sharp chromatographic peak shapes.

References

  • World Health Organization (WHO). "FLAME RETARDANTS: TRIS(2-BUTOXYETHYL) PHOSPHATE, TRIS(2-ETHYLHEXYL) PHOSPHATE AND TETRAKIS(HYDROXYMETHYL) PHOSPHONIUM SALTS." Environmental Health Criteria 218.
  • ResearchGate. "Evaluating the blank contamination and recovery of sample pretreatment procedures for analyzing organophosphorus flame retardants in waters.
  • ACS Publications. "Establishment of an Integrated Nontarget and Suspect Screening Workflow for Organophosphate Diesters (Di-OPEs)...
  • ResearchGate. "Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry.
  • ACS Publications. "Extraction and recovery of organophosphorus metabolites from urine using an anion exchange resin.

Sources

Reference Data & Comparative Studies

Validation

dipotassium 2-butoxyethyl phosphate vs tributyl phosphate surfactant properties

An in-depth understanding of phosphate-based surfactants is critical for formulation scientists and drug development professionals. Depending on their degree of esterification and neutralization, phosphate esters exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of phosphate-based surfactants is critical for formulation scientists and drug development professionals. Depending on their degree of esterification and neutralization, phosphate esters exhibit drastically different thermodynamic behaviors at the air-water and oil-water interfaces.

This guide provides an objective, data-driven comparison between two fundamentally distinct phosphate molecules: Dipotassium 2-butoxyethyl phosphate (an anionic monoester salt) and Tributyl phosphate (TBP) (a non-ionic triester).

Chemical Profiling & Mechanistic Divergence

To predict how these molecules will behave in a formulation, we must first analyze their structural causality:

1. Dipotassium 2-butoxyethyl phosphate This molecule is an anionic phosphate ester salt with the molecular formula C6H13O5P·2K, featuring a short hydrophobic 2-butoxyethyl tail and a highly charged dipotassium phosphate headgroup 1[1]. The strong electrostatic repulsion between the bulky, ionized headgroups prevents the tight molecular packing required for standard micellization. Instead of forming large micelles, it acts as a potent hydrotrope and wetting agent. It excels at breaking up water structure, thereby increasing the aqueous solubility of sparingly soluble Active Pharmaceutical Ingredients (APIs) by preventing molecular aggregation.

2. Tributyl phosphate (TBP) Conversely, TBP is a fully esterified, non-ionic organophosphorus compound 2[2]. Lacking an ionizable group, its aqueous solubility is exceptionally low, ranging from 280 mg/L to 0.4 g/L at 25°C 3[3] 4[4]. According to 5, molecular dynamics simulations demonstrate that TBP does not form traditional micelles in water; rather, it behaves as an interfacial modifier, forming an unsaturated monolayer at the water-oil interface[5]. This amphiphilic orientation allows it to rapidly displace foam-stabilizing proteins, making it an elite defoaming agent and a critical solvent in liquid-liquid extraction processes, such as viral inactivation in biomanufacturing 6[6].

Comparative Surfactant Properties

The following table summarizes the quantitative and qualitative interfacial properties of both compounds to aid in formulation selection:

PropertyDipotassium 2-butoxyethyl phosphateTributyl phosphate (TBP)
Chemical Classification Anionic Phosphate Ester SaltNon-ionic Alkyl Phosphate Triester
Molecular Formula C6H13O5P·2KC12H27O4P
Aqueous Solubility (25°C) Highly Soluble (>500 g/L)Poorly Soluble (~0.28 - 0.4 g/L)
HLB Value (Approx.) 15 - 18 (Highly Hydrophilic)4 - 5 (Highly Lipophilic)
Primary Interfacial Role Hydrotrope, Wetting AgentDefoamer, Interfacial Modifier
Micelle Formation Yes (High CMC)No (Forms unsaturated monolayer)
Industrial / Pharma Use API Solubilization, EmulsificationViral Inactivation, Liquid Extraction

Experimental Methodologies

To objectively evaluate these surfactants, empirical testing must rely on self-validating protocols that account for their distinct kinetic behaviors.

Protocol 1: Surface Tension & CMC Determination (Wilhelmy Plate Method)

Target: Dipotassium 2-butoxyethyl phosphate

Causality & Validation: The Wilhelmy plate method is deliberately selected over the Du Noüy ring technique. Phosphate esters, particularly those with bulky branched groups, exhibit slow adsorption kinetics at the air-water interface. The static nature of the Wilhelmy plate allows for true equilibrium measurements without continuously disrupting the interfacial film. The system is self-validating: the protocol cannot proceed unless the baseline measurement of ultra-pure water reads exactly 72.8 ± 0.2 mN/m at 20°C, ensuring the platinum plate is entirely free of organic contaminants.

Step-by-Step Methodology:

  • Calibration: Flame-clean the platinum plate using a Bunsen burner until it glows red to incinerate residual organics. Allow it to cool in a desiccator.

  • Validation: Measure the surface tension of ultra-pure Milli-Q water. Confirm a reading of 72.8 mN/m at 20°C. If the reading is lower, re-clean the plate.

  • Preparation: Prepare serial dilutions of Dipotassium 2-butoxyethyl phosphate in ultra-pure water, ranging from 0.001 M to 0.5 M.

  • Measurement: Submerge the plate into each solution. Allow exactly 15 minutes per measurement for the surfactant molecules to reach interfacial equilibrium before recording the static surface tension.

  • Analysis: Plot the surface tension (mN/m) against the logarithm of the surfactant concentration. The sharp inflection point where surface tension stabilizes dictates the Critical Micelle Concentration (CMC).

Protocol 2: Dynamic Foam Analysis (Defoaming Efficiency)

Target: Tributyl phosphate (TBP)

Causality & Validation: Because TBP acts as an anti-foaming agent rather than a foaming surfactant, standard shake-flask methods (like Ross-Miles) lack the precision needed to quantify rapid foam collapse rates. A dynamic foam analyzer utilizing a controlled gas sparge ensures highly reproducible foam generation. This system is self-validating by establishing a strict baseline: a standard foam column must reach a steady-state height of exactly 150 mm before TBP is introduced, ensuring the subsequent collapse kinetics are purely a function of the defoamer's efficacy.

Step-by-Step Methodology:

  • Baseline Generation: Fill the glass column of the dynamic foam analyzer with 50 mL of a standard 0.1% Sodium Dodecyl Sulfate (SDS) solution.

  • Validation: Sparge air through the sintered glass frit at a constant flow rate (e.g., 0.5 L/min). Wait until the optical sensors confirm a stable, steady-state foam height of exactly 150 mm.

  • Injection: Using a precision microsyringe, inject 10 µL of TBP directly into the center of the foam column.

  • Data Acquisition: Record the foam volume decay via the optical sensors over a 300-second period.

  • Analysis: Calculate the defoaming efficiency based on the half-life ( t1/2​ ) of the foam column collapse. A shorter half-life indicates superior displacement of the SDS monolayer by the TBP molecules.

Surfactant Selection Workflow

SurfactantWorkflow Start Phosphate Surfactant Selection Solubility Aqueous Solubility Assessment Start->Solubility Anionic Anionic Monoester (Dipotassium 2-butoxyethyl) Solubility->Anionic High Solubility (>500 g/L) NonIonic Non-ionic Triester (Tributyl Phosphate) Solubility->NonIonic Low Solubility (<0.5 g/L) Wetting Surface Tension & CMC (Wilhelmy Plate) Anionic->Wetting Defoaming Interfacial Tension & Defoaming (Dynamic Foam) NonIonic->Defoaming App1 API Solubilization & Wetting Agent Wetting->App1 App2 Liquid Extraction & Viral Inactivation Defoaming->App2

Workflow for selecting phosphate-based surfactants based on solubility and application.

References

  • Title : Tributyl phosphate - Wikipedia Source : wikipedia.org URL : 2

  • Title : DIPOTASSIUM 2-BUTOXYETHYL PHOSPHATE - precisionFDA Source : fda.gov URL : 1

  • Title : Tributyl Phosphate (TBP): Properties, Uses and Safety Source : decachem.com URL : 6

  • Title : The Effect of TBP Concentration and Water Acidity Investigated by Molecular Dynamics Simulations Source : The Journal of Physical Chemistry B - ACS Publications URL : 5

  • Title : What is Tributyl phosphate? Source : chemicalbook.com URL : 3

  • Title : TRIBUTYL PHOSPHATE CAS N°: 126-73-8 Source : OECD Existing Chemicals Database URL :4

Sources

Comparative

FTIR Spectroscopy Validation of High-Purity Dipotassium 2-Butoxyethyl Phosphate: A Comparative Analytical Guide

Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is a specialized anionic phosphate ester salt. While its triester relative, 1[1], is a hydrophobic liquid widely utilized as a flame retardant and plasticizer, the dip...

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Author: BenchChem Technical Support Team. Date: April 2026

Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is a specialized anionic phosphate ester salt. While its triester relative, 1[1], is a hydrophobic liquid widely utilized as a flame retardant and plasticizer, the dipotassium salt is highly water-soluble. This unique solubility profile makes it an invaluable precision surfactant and hydrotrope in aqueous pharmaceutical formulations and advanced materials.

However, in drug development, the2[2]. Standard industrial grades often harbor residual 2-butoxyethanol, free phosphoric acid, or polyphosphate intermediates. These impurities can drastically alter the pH, cause phase separation, or induce unwanted reactivity in sensitive downstream applications.

As a Senior Application Scientist, I frequently encounter batches that pass basic acid value (AV) titrations but fail in formulation stability. While titration can measure total acidity, it 3[3]. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy bridges this gap by providing a direct, non-destructive molecular fingerprint of the compound's chemical state.

Comparative Analysis: High-Purity vs. Standard Grades

To understand the necessity of FTIR validation, we must first benchmark the performance and chemical specifications of high-purity dipotassium 2-butoxyethyl phosphate against its standard industrial counterpart and the related TBEP triester.

Specification / MetricHigh-Purity Dipotassium 2-Butoxyethyl PhosphateStandard Industrial GradeTris(2-butoxyethyl) phosphate (TBEP)
Primary Application Precision excipient, specialized surfactantGeneral industrial hydrotropeFlame retardant, plasticizer
Purity (%) ≥ 99.5%90 - 95%≥ 98%
Unreacted Alcohol < 0.1%1.0 - 3.0%< 0.5%
Free Phosphoric Acid Undetectable< 1.0%< 0.1%
FTIR O-H Band (~3350 cm⁻¹) Absent (Flat baseline)Present (Broad peak)Absent

Mechanistic Causality in FTIR Spectroscopy

FTIR spectroscopy is uniquely suited for validating phosphate ester purity because it directly probes the vibrational states of the functional groups involved in the synthesis. During the phosphorylation of 2-butoxyethanol, incomplete reactions leave behind hydroxyl (-OH) groups, while incomplete neutralization leaves acidic P-OH groups.

By analyzing the4[4] and the distinct P-O-C stretches (~1050 cm⁻¹), we can confirm the structural backbone. More importantly, the absence of a broad O-H stretch at 3300–3400 cm⁻¹ serves as the ultimate proof that the sample is free of unreacted 2-butoxyethanol.

Quantitative Data: Spectral Interpretation Guide
Wavenumber (cm⁻¹)Vibrational ModeHigh-Purity SignatureImpurity Indicator (Standard Grade)
3200 - 3500 O-H stretch (Alcohol)Flat baselineBroad peak (Unreacted 2-butoxyethanol)
2850 - 2960 C-H stretch (Aliphatic)Sharp, consistent peaksUsed as internal normalization standard
1200 - 1250 P=O stretchSharp peak at ~1240 cm⁻¹Broadened/shifted (Free phosphoric acid)
1000 - 1050 P-O-C stretchDistinct, resolved peakOverlapping shoulders (Polyphosphate by-products)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . By utilizing the invariant aliphatic C-H stretching band as an internal reference, the methodology mathematically compensates for minor variations in sample volume or contact pressure.

Step 1: Instrument Calibration and Background Acquisition

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: A pristine background is critical. Atmospheric water vapor and CO₂ must be subtracted out to prevent baseline artifacts in the 3300 cm⁻¹ region, which is precisely where unreacted alcohol impurities appear.

Step 2: Sample Application

  • Action: Apply 50 µL of neat dipotassium 2-butoxyethyl phosphate directly onto the ATR crystal. Ensure complete coverage of the sensor area without introducing air bubbles.

  • Causality: Using a neat liquid eliminates solvent interference. The ATR method ensures a consistent, shallow penetration depth (typically 1-2 µm), making the optical path length highly reproducible compared to traditional transmission cells.

Step 3: Spectral Acquisition and Internal Normalization

  • Action: Acquire the sample spectrum using the identical parameters as the background. Normalize the entire spectrum using the aliphatic C-H stretching band (~2920 cm⁻¹) as an internal reference.

  • Causality: Normalization against the invariant C-H stretch (from the butyl chain) creates a self-validating quantitative ratio. It ensures that any detected impurity peak is a true reflection of concentration, independent of how the sample was physically applied to the crystal.

Step 4: Impurity Quantification (Spectral Subtraction)

  • Action: Integrate the area under the curve for the O-H stretching region (3200–3500 cm⁻¹) and the P-OH region (~2800 cm⁻¹).

  • Causality: A flat baseline in these regions confirms the absolute absence of 2-butoxyethanol and free phosphoric acid. Any detectable peak area mathematically correlates to the impurity concentration, allowing for strict batch-to-batch quality control.

Workflow Visualization

FTIR_Workflow N1 1. ATR Crystal Cleaning & Background Scan N2 2. Neat Sample Application (Dipotassium Salt) N1->N2 N3 3. Spectral Acquisition (32 scans, 4 cm⁻¹) N2->N3 N4 4. Baseline Correction & C-H Normalization N3->N4 N5 5a. Impurity Detected (O-H at 3300 cm⁻¹) N4->N5 Unreacted Alcohol N6 5b. High-Purity Validated (Clean P=O) N4->N6 Flat Baseline

Figure 1: Self-validating ATR-FTIR workflow for phosphate ester purity analysis.

Conclusion

For researchers and drug development professionals, assuming the purity of a phosphate ester based solely on standard titration metrics is a critical vulnerability. High-purity dipotassium 2-butoxyethyl phosphate must be rigorously validated using ATR-FTIR spectroscopy. By implementing an internally normalized, self-validating FTIR protocol, laboratories can definitively rule out the presence of unreacted alcohols and acidic by-products, ensuring predictable micellar behavior and absolute stability in downstream formulations.

Sources

Validation

A Comparative Guide to Alkyl Phosphate Salts: Dipotassium 2-Butoxyethyl Phosphate vs. Conventional Surfactants in Drug Delivery

As formulation science pivots toward highly specialized, biocompatible delivery systems, the selection of anionic surfactants has evolved far beyond basic emulsification. Alkyl phosphate esters, which share structural ho...

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Author: BenchChem Technical Support Team. Date: April 2026

As formulation science pivots toward highly specialized, biocompatible delivery systems, the selection of anionic surfactants has evolved far beyond basic emulsification. Alkyl phosphate esters, which share structural homologies with natural skin phosphatides (such as ceramides and phospholipids), offer superior biocompatibility and lower irritation profiles compared to traditional sulfate-based surfactants[1].

Within this chemical family, the specific architecture of the hydrophobic tail dictates the surfactant's critical packing parameter ( v/al ), hydration dynamics, and ultimate utility in drug delivery. This guide provides an in-depth, objective comparison between a specialized ether-phosphate salt—Dipotassium 2-butoxyethyl phosphate (DBEP) —and conventional aliphatic phosphate salts like Potassium Cetyl Phosphate (PCP) and Potassium Lauryl Phosphate (PLP) .

Chemical Architecture & Mechanistic Causality

To understand the divergent performance of these surfactants, we must analyze their molecular structures and how they interact with lipid bilayers and aqueous interfaces.

The Rigid Standard: Potassium Cetyl Phosphate (PCP)

PCP (CAS 19035-79-1) is a long-chain (C16) saturated aliphatic phosphate ester[2].

  • Mechanistic Action: The unbranched, hydrophobic C16 tail promotes tight van der Waals interactions with neighboring lipids. This results in a packing parameter close to 1.0, favoring the formation of planar bilayers and highly stable, rigid oil-in-water (O/W) emulsions[3].

  • Formulation Impact: While PCP is the "gold standard" for stabilizing difficult emulsions, its rigidity is a distinct disadvantage in transdermal drug delivery, where vesicular flexibility is required to navigate the tortuous intercellular pathways of the stratum corneum[4].

The Flexible Innovator: Dipotassium 2-Butoxyethyl Phosphate (DBEP)

DBEP (CAS 68133-43-7) features a shorter, ether-interrupted hydrocarbon chain (C6H13O5P·2K)[5].

  • Mechanistic Action: The inclusion of an ether oxygen (-O-) in the butoxyethyl group acts as a molecular "hinge." Oxygen is a hydrogen-bond acceptor, which draws a localized hydration shell deeper into the interfacial region[6]. This disrupts tight hydrophobic packing, increasing the rotational freedom of the tail.

  • Formulation Impact: The increased chain flexibility and larger effective headgroup area lower the packing parameter ( v/al<0.33 ). When incorporated into a phospholipid bilayer, DBEP acts as a potent "edge activator." It drastically lowers the membrane's bending resistance, transforming rigid liposomes into ultra-deformable vesicles (transethosomes) capable of squeezing through pores much smaller than their own diameter[4].

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative physicochemical data defining these three alkyl phosphate salts.

Physicochemical PropertyDipotassium 2-Butoxyethyl Phosphate (DBEP)Potassium Cetyl Phosphate (PCP)Potassium Lauryl Phosphate (PLP)
CAS Number 68133-43-719035-79-139322-78-6
Molecular Formula C6H13O5P·2KC16H34O4P·KC12H26O4P·K
Hydrophobic Tail Architecture Short, ether-linked (2-butoxyethyl)Long, saturated aliphatic (Hexadecyl)Medium, saturated aliphatic (Dodecyl)
Hydrophilic-Lipophilic Balance (HLB) > 16 (Highly water-soluble)~ 14 (Dispersible/Soluble)~ 15 (Water-soluble)
Critical Packing Parameter ( v/al ) < 0.33 (Favors high curvature)~ 0.5 - 1.0 (Favors planar bilayers)~ 0.33 - 0.5 (Intermediate)
Primary Formulation Role Edge activator, hydrotrope, permeation enhancerPrimary O/W emulsifier, structural stabilizerMild cleansing surfactant, co-emulsifier
Impact on Vesicular Elasticity High (Lowers membrane bending energy)Low (Increases membrane rigidity)Moderate

Mandatory Visualization: Vesicular Delivery Workflow

The following logical diagram maps the divergent physical states and biological outcomes when formulating lipid nanoparticles with DBEP versus PCP.

VesicularDelivery A Base Lipid Matrix + Active Pharmaceutical Ingredient (API) B Addition of Dipotassium 2-Butoxyethyl Phosphate (Flexible Edge Activator) A->B C Addition of Potassium Cetyl Phosphate (Rigid Emulsifier) A->C D Ultra-Deformable Vesicles (High Membrane Elasticity) B->D E Standard Rigid Liposomes (Low Membrane Elasticity) C->E F Deep Stratum Corneum Penetration & Systemic Bioavailability D->F Enhanced Permeation G Superficial Epidermal Retention & Limited Bioavailability E->G Barrier Exclusion

Comparative vesicular drug delivery workflow utilizing flexible DBEP versus rigid PCP.

Experimental Workflows: Self-Validating Protocols

To objectively validate the theoretical claims of membrane elasticity and permeation enhancement, the following self-validating experimental protocols must be executed. These systems are designed with internal controls to ensure data integrity.

Protocol 1: Preparation and Characterization of Ultra-Deformable Vesicles

This protocol utilizes thin-film hydration to create vesicles, followed by a deformability assay to quantify the impact of the surfactant on membrane flexibility.

Step-by-Step Methodology:

  • Lipid Solubilization: Dissolve Phosphatidylcholine (PC) and the selected surfactant (DBEP or PCP) at an 85:15 molar ratio in a 2:1 (v/v) chloroform/methanol mixture.

    • Causality: Chloroform ensures complete solubilization of the lipophilic PC, while methanol is strictly required to dissolve the highly polar phosphate salts, preventing premature phase separation.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin, dry lipid film forms. Purge with nitrogen gas for 1 hour.

    • Causality: 40°C is selected to remain above the phase transition temperature ( Tm​ ) of the lipids without causing thermal degradation of the phosphate ester bonds. The nitrogen purge removes residual solvent toxicity.

  • Hydration: Hydrate the film with Phosphate-Buffered Saline (PBS, pH 7.4) for 1 hour at 150 rpm.

    • Causality: PBS maintains physiological pH, ensuring the phosphate groups (which have pKa1​≈2 and pKa2​≈7 ) are appropriately ionized. This ionization provides steric and electrostatic repulsion, preventing vesicle aggregation[7].

  • Deformability Index (DI) Assay: Extrude the vesicular suspension through a 50 nm polycarbonate membrane at a constant pressure of 0.5 MPa. Calculate DI using the formula: DI=J×(rv​/rp​)2 , where J is the weight of the suspension extruded in 5 minutes, rv​ is the vesicle size, and rp​ is the pore size.

    • Causality: This is a self-validating physical stress test. Highly flexible vesicles (DBEP) will deform and pass through pores smaller than their diameter without rupturing, yielding a high DI. Rigid vesicles (PCP) will rupture or block the pores, yielding a DI near zero.

Protocol 2: Ex Vivo Skin Permeation Assay (Franz Diffusion Cell)

This protocol measures the actual transdermal flux of an API encapsulated in the vesicles formulated in Protocol 1.

Step-by-Step Methodology:

  • Barrier Preparation: Mount excised porcine ear skin (stratum corneum facing upward) between the donor and receptor compartments of a Franz diffusion cell.

    • Causality: Porcine ear skin is utilized because its stratum corneum thickness and lipid composition closely mimic human skin, providing a highly translatable ex vivo model[4].

  • Receptor Medium Equilibration: Fill the receptor compartment with PBS (pH 7.4) containing 0.5% Tween 80. Maintain at 32°C (skin surface temperature) with continuous magnetic stirring.

    • Causality: The inclusion of Tween 80 ensures "sink conditions" for lipophilic APIs. By continuously solubilizing the API as it crosses the skin, it prevents back-diffusion and maintains the constant concentration gradient required by Fick's First Law of Diffusion.

  • Application and Sampling: Apply 0.5 mL of the vesicular formulation to the donor compartment. At predetermined intervals (1, 2, 4, 8, 12, 24 hours), withdraw 0.5 mL aliquots from the receptor compartment and immediately replace with 0.5 mL of fresh, pre-warmed receptor medium.

    • Causality: Volume replacement maintains hydrostatic pressure and sink conditions. The samples are then analyzed via HPLC to provide precise, self-validating quantification of the API flux over time.

References

  • precisionFDA. "Dipotassium 2-butoxyethyl phosphate - Substance Hierarchy and Chemical Structure." U.S. Food and Drug Administration. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM-9lO-j_qIwt-tBPzFHeQUCQQVVl9VU8gaB5dc5QHlKCc7kL7MvuFMMe0zCrnf66ZKIcc3ECP670AeZh-ENCJw8PoV5cU_P9WeqrmjGE83M3C-LaTkZTnGmv3ibKLtDGM9PAeVVl3_9l1Cag3NEXz497kyrMsCMFHBNnlrl-lCdwCuJ_1DvtINoa2R0khVsUc]
  • Derian, P. J., et al. "Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAmt-uEWmELn8iO-8aU5mi7r2WxjW88Bg5pFbBCI0RfF8W5I7N8wDP5LfEtZP7Kq0uCVWvStomzyxUMspXt50N38h7QN8GCZk-mH-R5s069hRnnkytHngHKPQbjSGwARb9VTmlCS5NbChHh3hbCct0V47eTBT0ZQ80pA8-T__BP_fauyc0Eid281Obm-UMypWwlRpzY0HZRiH5lYH8piWwSAAU_yb6fETJilUvo46f7y3P9nrFg-iVMg2UUE7_y5Pf61Yg]
  • Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Alkyl Phosphates as Used in Cosmetics." CIR Report Data Sheet. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIgCGcVDC8OLrg3C7RXEXvWatCl-Zh04MipIVXveAjXfQhsbmAdDSVi4zHTvxg3tZdPCcPbpTaBWgp-qJcO3myP7-EX9F-EHF60A-5aT-pxC1HJDXTgaiWL_GPtbr5IyQOec_5Hj9ZAiYDKm3F-sFI51cAsoV90SbJEzLL]
  • Gaikwad, S. S., et al. "Development of novel lamellar nanoparticle formulation using arginine-β-branched hexyldecyl phosphate for dermal delivery." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqOjfqRpTMt2zSC6wmcWs9M711SekyN1nLiIopWY4TfiXCwDnt1HLn-Qsxheb4D1KE8VPIzvue7QktJRTtNF9LxV-cyhloSnkpQ5NKl5xlTCWADH9KmUA7thgD_1tB9PLOkUo_vDSKbemEqE6cEmBacqb6YYbfFqkZeNXrMqupejCKSuyTSjqTkGicwk1XVQLpRopgjR8PI41qvYUFPdhAGAQtgbfZXrb_SglrgfixJo6f7JiE34Ys6udlxf8O_NDTTG8XtoitmeN2SOZKONPxuGIbR8iaPZ5OCAU92NOMNFiPJQyKDnAKoWV6r5GFwjoA4uTtNBQGdgDcM4gcp1OBCbA=]
  • M.C.Biotec Inc. "Potassium Cetyl Phosphate - Surfactants and Emulsifiers Technical Data." M.C.Biotec. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSgZArcVvSY-0qDNdr8mK2de9ttnO3QK3RKoJEQZzHSCH5-PA6cNSeEb8oO-unbkj05j9bz5czPZS5a9pt4E0uawKQnB0ogoLhBP5yGXP2YPUDmrGrZfVXRgC3iI1RvOs=]
  • SpecialChem. "Potassium Cetyl Phosphate (Emulsifier): Cosmetic Ingredient INCI." SpecialChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgCzpODTWH6TSPLPfeOetBr-q6WqeoVUuz6wzhLvtXc-V0orFyX0xtcSmzqQj7gftA0E8orUqgFkATkNqYSzG1ykt9PEm6nM3EyiySwFhwvmLXU54knirVsR0mhNlP3VgQPBGk3LB2urCFNuTZH8j-jrSqr-0KAP23UbmeL7mMuua-QtK6LOe7ng1]
  • Google Patents. "US6566408B1 - Aqueous surfactant compositions of monoalkyl phosphate ester salts and amphoteric surfactants." Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGaqXuDSoRlx8OfN7szaNQbBUUslYF7sojHIkOCPqGpr0UqU9MmUAHhYPrE13OfIhEv5DYa8f7MA1vugTE8LJOrgZI8ZMTk4Fi6YKu0TMv8u4wpi6Kxmio8AYiwrfwsz7pgMdDChd3TUPF3A==]

Sources

Comparative

A Comparative Guide to the Validation of Mass Spectrometry Fragmentation Patterns for Dipotassium 2-Butoxyethyl Phosphate

Introduction In the fields of pharmaceutical development, environmental analysis, and materials science, the unambiguous structural characterization of chemical entities is paramount. Dipotassium 2-butoxyethyl phosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of pharmaceutical development, environmental analysis, and materials science, the unambiguous structural characterization of chemical entities is paramount. Dipotassium 2-butoxyethyl phosphate is an organophosphate salt with applications that necessitate rigorous analytical scrutiny. While its primary structure can be determined by various spectroscopic methods, confirming its identity in complex matrices or identifying related impurities and degradants requires a detailed understanding of its mass spectrometry fragmentation behavior.

This guide provides a comprehensive framework for the validation of the mass spectrometry (MS) fragmentation pattern of dipotassium 2-butoxyethyl phosphate. We will move beyond a simple recitation of methods to explore the underlying principles of ion chemistry and experimental design. This document is intended for researchers, analytical scientists, and quality control professionals who utilize mass spectrometry for structural elucidation and require a robust, self-validating methodology. We will compare different analytical approaches, presenting supporting data and protocols to establish a scientifically sound validation workflow.

Chemical Profile: Dipotassium 2-Butoxyethyl Phosphate

A foundational understanding of the analyte's properties is the first step in any analytical method development.

PropertyValueSource
Molecular Formula C₆H₁₃O₅P·2K[1]
Molecular Weight 274.34 g/mol [1]
Structure See Figure 1
Anion Formula [C₆H₁₄O₅P]⁻
Anion Monoisotopic Mass 197.0528 g/mol
SMILES CCCCOCCOP(=O)([O-])[O-].[K+].[K+][1]

Figure 1: Chemical structure of Dipotassium 2-Butoxyethyl Phosphate

Section 1: The Rationale for Ionization and Analysis Strategy

The choice of ionization technique is critical for analyzing ionic, non-volatile compounds like dipotassium 2-butoxyethyl phosphate. Electrospray ionization (ESI) is the premier choice as it is a soft ionization method capable of transferring pre-formed ions from solution into the gas phase with minimal fragmentation.[2][3]

Comparison of Ionization Modes: The Case for Negative Ion ESI

For this specific analyte, a comparison between positive and negative ionization modes reveals a clear path forward.

  • Positive Ion Mode (+ESI): In this mode, the 2-butoxyethyl phosphate anion could be detected as adducts with potassium ([M-2K+3K]⁺), sodium ([M-2K+Na+K]⁺), or protons ([M-2K+3H]⁺). While possible, the spectra can be complex and less informative about the core structure, as the charge is not intrinsic to the organic portion of the molecule.

  • Negative Ion Mode (-ESI): In solution, the compound exists as the 2-butoxyethyl phosphate dianion [C6H13O5P]2- or, more likely, the singly charged mono-protonated anion [C6H14O5P]- depending on the pH. This pre-formed anion is readily desolvated and transferred into the gas phase by ESI. Analyzing this ion via tandem mass spectrometry (MS/MS) provides direct structural information, as the fragmentation is induced on the molecule of interest itself.

Section 2: Predicting the Fragmentation Cascade of [2-Butoxyethyl Phosphate]⁻

The cornerstone of validation is comparing experimental data against a theoretically derived model. The fragmentation of organophosphate esters in tandem mass spectrometry is well-documented and typically proceeds through predictable pathways involving cleavages of the P-O and C-O bonds.[4][5] For the [C₆H₁₄O₅P]⁻ anion (m/z 197.05), we can predict a logical fragmentation cascade upon collisional activation.

Predicted Fragmentation Pathways
  • α-Cleavage at the Phosphate Ester: The most labile bond is often the P-O bond connecting the phosphate head to the butoxyethyl side chain. Cleavage here would result in the formation of a dihydrogen phosphate anion.

  • Cleavage along the Ether Linkage: The C-O-C ether bond in the butoxyethyl chain is another likely point of fragmentation.

  • Neutral Loss of the Alkene: A common pathway for esters with alkyl chains is the neutral loss of an alkene via a rearrangement reaction.[5][6] In this case, the loss of butene (C₄H₈) is a plausible route.

  • Consecutive Fragmentations: Primary fragment ions can undergo further dissociation at higher collision energies, leading to smaller, characteristic ions.

The following diagram illustrates these predicted pathways, which form the basis of our validation experiment.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation parent [C₆H₁₄O₅P]⁻ m/z 197.05 frag1 [H₂PO₄]⁻ m/z 96.97 parent->frag1 - C₆H₁₂O (Butoxyethene) frag2 [C₂H₆O₄P]⁻ m/z 125.00 parent->frag2 - C₄H₈ (Butene) frag3 [C₄H₉O₂]⁻ m/z 89.06 parent->frag3 - C₂H₅O₃P frag4 [PO₃]⁻ m/z 78.96 frag1->frag4 - H₂O

Caption: Predicted fragmentation pathways for the [2-butoxyethyl phosphate]⁻ anion.

Section 3: A Multi-Pillar Validation Strategy

A single experiment is insufficient for robust validation. We advocate for a multi-pillar approach where each component provides an orthogonal piece of evidence, collectively building a high-confidence structural confirmation.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Assignment

The first and most critical pillar is the use of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of both the parent ion and its fragments.[4] This is a self-validating step: if the measured mass of a fragment ion does not match the theoretical mass of a proposed substructure within a narrow tolerance (typically < 5 ppm), the proposed structure is incorrect.

Pillar 2: Comparative Collision Energy Profiling

Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are techniques used to induce fragmentation.[7] By systematically varying the collision energy, we can control the extent of fragmentation and establish precursor-product relationships.

  • Low Collision Energy: At low energies, only the most labile bonds will break, revealing the primary fragment ions.

  • High Collision Energy: As the energy increases, these primary fragments will further dissociate into smaller, secondary fragments. This helps to piece together the entire fragmentation cascade.

This comparison provides evidence for the proposed pathways. For example, the appearance of the [PO₃]⁻ ion (m/z 78.96) only at higher energies, concurrent with a decrease in the [H₂PO₄]⁻ ion (m/z 96.97), strongly suggests a sequential relationship.

Comparative Data at Varied Collision Energies
Proposed FragmentTheoretical m/zStructureRelative Abundance (Low Energy)Relative Abundance (High Energy)
[C₆H₁₄O₅P]⁻197.0528Precursor Ion100%5%
[C₂H₆O₄P]⁻125.0004[M - C₄H₈]⁻45%20%
[H₂PO₄]⁻96.9691Phosphate Head80%50%
[PO₃]⁻78.9585[H₂PO₄ - H₂O]⁻<5%90%

Note: Relative abundance values are illustrative examples.

Section 4: Experimental Protocols for Validation

Trustworthiness in science is built on reproducible methods. The following section provides a detailed protocol for acquiring and validating the fragmentation pattern of dipotassium 2-butoxyethyl phosphate.

Workflow for Fragmentation Validation

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Data Validation prep1 Prepare 1 mg/mL Stock in H₂O prep2 Dilute to 1 µg/mL in 50:50 MeOH:H₂O prep1->prep2 lcms1 Direct Infusion via Syringe Pump lcms2 Acquire Full Scan MS in Negative ESI Mode lcms1->lcms2 lcms3 Select Precursor m/z 197.05 lcms2->lcms3 lcms4 Acquire MS/MS Spectra at Stepped Collision Energies lcms3->lcms4 val1 Confirm Precursor Accurate Mass & Isotope Pattern val2 Identify Fragment Ions in MS/MS Spectra val1->val2 val3 Calculate Accurate Mass and Elemental Composition of Fragments val2->val3 val4 Match Experimental Data to Predicted Pathways val3->val4

Caption: Experimental workflow for MS/MS fragmentation validation.

Step-by-Step Methodology

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of dipotassium 2-butoxyethyl phosphate in deionized water.
  • Perform a serial dilution to a final working concentration of 1 µg/mL in a solution of 50:50 methanol:water. The organic solvent aids in the electrospray process.

2. Mass Spectrometer Setup (example using an Orbitrap instrument):

  • Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Negative.
  • Capillary Voltage: 3.0 kV.
  • Sheath Gas / Aux Gas: Set to typical values for the flow rate (e.g., 35 and 10 arbitrary units).
  • Infusion: Introduce the sample via direct infusion using a syringe pump at 5-10 µL/min to obtain a stable signal.

3. Data Acquisition:

  • Full Scan MS (MS1):
  • Acquire data over a mass range of m/z 50-300 to confirm the presence and accurate mass of the [C6H14O5P]- precursor ion at m/z 197.0528.
  • Resolution: Set to >70,000 to ensure high mass accuracy.
  • Tandem MS (MS/MS):
  • Set up an MS/MS experiment to isolate the precursor ion at m/z 197.05.
  • Isolation Window: Use a narrow window (e.g., 1-2 Da) to ensure specificity.
  • Activation: HCD or CID.
  • Collision Energy: Perform a stepped analysis. Acquire separate spectra at normalized collision energies of 10, 20, 30, and 40 (or equivalent voltage settings for CID) to observe the fragmentation profile comparison.

4. Data Analysis and Validation:

  • For each significant peak in the MS/MS spectra, determine its accurate mass.
  • Use software to calculate the elemental composition and compare the measured mass to the theoretical mass of the proposed fragments from Section 2.
  • The mass error should be below 5 ppm.
  • Confirm that the observed fragmentation pattern is consistent with the predicted pathways and the collision energy profile.

Conclusion

The validation of a mass spectrometry fragmentation pattern is a systematic process of inquiry that combines theoretical prediction with rigorous, multi-faceted experimentation. By leveraging high-resolution mass spectrometry and comparative collision energy profiling, a confident structural assignment for dipotassium 2-butoxyethyl phosphate can be achieved. The protocols and strategies outlined in this guide provide a self-validating framework that ensures scientific integrity and produces reliable, defensible data critical for researchers, scientists, and drug development professionals.

References
  • Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017–1031. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. Available at: [Link]

  • Gabelica, V., & De Pauw, E. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass spectrometry reviews, 24(4), 566-587. Available at: [Link]

  • precisionFDA. (n.d.). DIPOTASSIUM 2-BUTOXYETHYL PHOSPHATE. Retrieved from [Link]

  • Wang, F., Wang, J., & Liu, J. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 25(3), 1836. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: Dipotassium 2-Butoxyethyl Phosphate vs. Triphenyl Phosphate in Flame Retardancy

As the regulatory landscape for halogenated flame retardants tightens, organophosphorus flame retardants (OPFRs) have become the cornerstone of modern materials science. For researchers and formulation scientists, select...

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Author: BenchChem Technical Support Team. Date: April 2026

As the regulatory landscape for halogenated flame retardants tightens, organophosphorus flame retardants (OPFRs) have become the cornerstone of modern materials science. For researchers and formulation scientists, selecting the correct OPFR requires moving beyond basic flammability ratings to understand the fundamental thermal degradation kinetics.

This guide provides an objective, data-driven comparison between the industry-standard Triphenyl Phosphate (TPP) and the specialized aliphatic salt Dipotassium 2-butoxyethyl phosphate (D2BP) , detailing their mechanistic divergence and the self-validating protocols required to evaluate their efficacy.

Chemical Profiling & Mechanistic Divergence

Triphenyl Phosphate (TPP)

TPP is a simplest aromatic organophosphate ester widely utilized in polyurethanes, epoxy resins, and PVC[1]. It operates via a highly efficient dual-phase mechanism. During combustion, TPP volatilizes to release PO• radicals that quench highly reactive H• and OH• radicals in the gas phase. Simultaneously, in the condensed phase, thermal decomposition yields phosphoric acid, which subsequently dehydrates to form a pyrophosphoric acid network. This network acts as a physical barrier against heat transfer[1]. Its efficacy is well-documented, often achieving UL-94 V-0 ratings with minimal loading percentages[2].

Dipotassium 2-Butoxyethyl Phosphate (D2BP)

Identified by CAS 68133-43-7[3] and the molecular formula C6H13O5P·2K[4], D2BP is an aliphatic phosphate salt. Unlike the aromatic TPP, D2BP's mechanism is heavily biased toward the condensed phase. The 2-butoxyethyl aliphatic chain provides excellent plasticization and early-stage thermal absorption. More critically, the dipotassium phosphate core introduces alkali metal catalysis into the polymer melt. Potassium ions act as Lewis acids during thermal degradation, accelerating polymer cross-linking and dramatically increasing char yield at the expense of combustible volatile generation.

Mechanistic Pathway Visualization

FR_Mechanism TPP Triphenyl Phosphate (Aryl Ester) GasPhase Gas Phase Action (PO• Radical Release) TPP->GasPhase High Temp Cleavage CondPhaseTPP Condensed Phase (Pyrophosphoric Acid) TPP->CondPhaseTPP Phosphorylation D2BP Dipotassium 2-Butoxyethyl Phosphate (Alkyl Salt) CondPhaseD2BP Condensed Phase (K+ Catalyzed Charring) D2BP->CondPhaseD2BP Polyphosphate Formation Aliphatic Early Volatilization (Aliphatic Cleavage) D2BP->Aliphatic Low Temp Cleavage FlameInhibit Flame Inhibition (Quenches H• & OH•) GasPhase->FlameInhibit Radical Scavenging CharBarrier Thermal & Mass Barrier (Insulating Char) CondPhaseTPP->CharBarrier Cross-linking CondPhaseD2BP->CharBarrier Catalytic Charring Aliphatic->GasPhase Minor Contribution

Mechanistic pathways of TPP and D2BP flame retardancy in gas and condensed phases.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their physicochemical properties and expected performance metrics in a standard polymer matrix (e.g., Polyurethane).

Property / MetricTriphenyl Phosphate (TPP)Dipotassium 2-Butoxyethyl Phosphate (D2BP)Mechanistic Implication
Chemical Structure Aromatic triesterAliphatic dipotassium saltDictates thermal stability and phase of action.
Primary Phase of Action Gas & Condensed Phase[1]Condensed PhaseTPP suppresses flames; D2BP prevents ignition via charring.
Thermal Stability (T_onset) High (~200–350 °C)[5]Moderate (~150–250 °C)D2BP activates earlier, synchronizing with low-temp degrading polymers.
Char Yield Contribution Moderate (Pyrophosphoric network)High (K+ catalyzed cross-linking)D2BP creates a denser thermal barrier, reducing mass loss.
Environmental Profile Bioaccumulation potential in aquatic life[1]High water solubility, lower bioaccumulationD2BP requires careful formulation to prevent leaching.

Experimental Protocol: Self-Validating Evaluation Workflow

Step 1: Matrix Compounding

Causality: Flame retardants must be uniformly dispersed to prevent localized failure.

  • Select a base matrix (e.g., open-cell polyurethane foam)[5].

  • Synthesize control samples (0% FR), TPP-loaded samples (10 wt% and 20 wt%), and D2BP-loaded samples (10 wt% and 20 wt%) via in situ polymerization.

  • Cure samples at 150°C for 1 hour, followed by a post-cure ramp to ensure complete polymerization[2].

Step 2: Thermogravimetric Analysis (TGA) coupled with FTIR

Causality: We must understand the mass loss derivatives (dTGA) to synchronize the flame retardant's decomposition with the polymer matrix. TGA-FTIR identifies the specific gases released.

  • Load 5–10 mg of each sample into an alumina crucible.

  • Heat from 25°C to 800°C at a rate of 10°C/min under both nitrogen (pyrolysis) and air (thermo-oxidation) atmospheres.

  • Validation Check: Monitor the T_onset. If D2BP initiates degradation earlier than TPP, it confirms the catalytic effect of the potassium ions on the polymer chains.

Step 3: Cone Calorimetry (The Gold Standard)

Causality: Standard UL-94 testing only measures ignition resistance. Cone calorimetry provides the Peak Heat Release Rate (pHRR) and Total Smoke Production (TSP), offering a dynamic view of combustion that dictates real-world fire propagation.

  • Prepare 100 x 100 x 3 mm plaques of each formulation.

  • Expose samples to a radiant heat flux of 35 kW/m² (simulating a developing fire scenario).

  • Record Time to Ignition (TTI), pHRR, and residual char mass.

  • Validation Check: The residual char mass from the Cone Calorimeter must linearly correlate with the final char yield percentage obtained in Step 2 (TGA).

Step 4: Flammability Testing (UL-94 & LOI)

Causality: Required for regulatory benchmarking.

  • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support candle-like combustion. TPP typically increases LOI significantly[2].

  • UL-94 Vertical Burn Test: Expose standard specimens to a 20 mm methane flame for 10 seconds. Note dripping behavior. TPP's gas-phase action often prevents dripping[5], while D2BP's charring mechanism should lock the melt into a solid matrix.

Discussion & Application Suitability

While Triphenyl Phosphate (TPP) remains the benchmark for high-performance engineering plastics due to its excellent thermal stability and dual-phase radical scavenging, it faces scrutiny regarding environmental bioaccumulation[1].

Dipotassium 2-butoxyethyl phosphate (D2BP) offers a compelling alternative for specific applications. Its aliphatic nature makes it an excellent plasticizer, while the dipotassium core acts as a powerful char-promoting catalyst. It is highly suited for polymers that degrade at lower temperatures or in applications where suppressing smoke and preventing melt-dripping via rapid char formation is prioritized over gas-phase flame quenching.

References

  • Triphenyl phosphate - Wikipedia Source: wikipedia.org URL:[Link][1]

  • DIPOTASSIUM 2-BUTOXYETHYL PHOSPHATE - precisionFDA Source: fda.gov URL:[Link][4]

  • Effect of triphenyl phosphate flame retardant on properties of arylamine-based polybenzoxazines Source: researchgate.net URL:[Link][2]

  • New Fire-Retardant Open-Cell Composite Polyurethane Foams Based on Triphenyl Phosphate and Natural Nanoscale Additives Source: mdpi.com URL:[Link][5]

  • dipotassium hexyl phosphate — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link][3]

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Comparative

A Comparative Benchmarking Guide to the Efficiency of Dipotassium 2-Butoxyethyl Phosphate as a PVC Plasticizer

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the plasticizer efficiency of dipotassium 2-butoxyethyl phosphate in Polyvinyl Chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the plasticizer efficiency of dipotassium 2-butoxyethyl phosphate in Polyvinyl Chloride (PVC) formulations. In the absence of extensive published data on this specific compound, this document serves as a detailed roadmap for its benchmarking against well-established industry-standard plasticizers. The protocols and comparative data herein are designed to ensure scientific integrity and provide a solid foundation for data-driven decision-making in material science and product development.

Introduction: The Critical Role of Plasticizer Efficiency in PVC

Polyvinyl Chloride (PVC), in its unprocessed state, is a rigid and brittle polymer. The incorporation of plasticizers—additives that increase flexibility, durability, and workability—is essential for its use in a vast array of applications, from medical tubing and blood bags to wire insulation and flooring. A plasticizer functions by embedding itself between the PVC polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[1]

The "efficiency" of a plasticizer is a measure of its ability to impart these desired properties. An efficient plasticizer will achieve the target flexibility and performance at a lower concentration, which can be more cost-effective and minimize issues such as plasticizer migration. Key performance indicators for plasticizer efficiency include mechanical properties (hardness, tensile strength, and elongation), thermal stability, and permanence (resistance to migration, extraction, and volatilization).

This guide focuses on a comparative methodology to assess dipotassium 2-butoxyethyl phosphate against commonly used plasticizers, providing the necessary context and experimental procedures for a thorough evaluation.

Profile of the Candidate Plasticizer: Dipotassium 2-Butoxyethyl Phosphate

  • Chemical Name: Dipotassium 2-butoxyethyl phosphate

  • Molecular Formula: C6H13K2O5P[2]

  • CAS Number: 68133-43-7[2]

Inferred Properties and Rationale for Benchmarking:

Phosphate esters are known for conferring flame retardant properties to PVC, in addition to their plasticizing effect.[3] This dual functionality makes them valuable in applications where fire safety is a critical concern.[4][5] The presence of the butoxyethyl group suggests it may offer good low-temperature flexibility, a desirable trait for many applications. However, the ionic nature of the dipotassium salt may influence its compatibility with the non-polar PVC matrix and its resistance to water extraction. A thorough benchmarking is therefore essential to determine its viability as a primary or secondary plasticizer.

The Benchmarks: Industry-Standard PVC Plasticizers

A meaningful evaluation of dipotassium 2-butoxyethyl phosphate requires comparison against well-characterized, commercially available plasticizers. This guide uses four common plasticizers as benchmarks:

  • Dioctyl Phthalate (DOP): For decades, DOP has been a widely used, general-purpose plasticizer known for its excellent plasticizing efficiency and compatibility with PVC.[5][6][7] It serves as a traditional performance benchmark.

  • Diisononyl Phthalate (DINP): A higher molecular weight phthalate than DOP, DINP offers improved permanence and lower volatility.[1][3][8] It is often used in applications where long-term durability is important.[9]

  • Dioctyl Terephthalate (DOTP): A non-phthalate plasticizer, DOTP is increasingly used as a replacement for ortho-phthalates due to a more favorable toxicological profile.[10][11] It is known for good low-temperature flexibility and thermal stability.[12][13]

  • Trioctyl Trimellitate (TOTM): A trimellitate ester, TOTM is a specialty plasticizer valued for its extremely low volatility, high thermal stability, and excellent resistance to migration.[14][15][16] It is often used in high-temperature applications like automotive interiors and wire insulation.[17]

The following sections will present a comparative analysis of these benchmarks and provide the protocols to measure the performance of dipotassium 2-butoxyethyl phosphate.

Comparative Analysis of Plasticizer Efficiency

The following tables summarize the typical performance of the benchmark plasticizers. The corresponding values for dipotassium 2-butoxyethyl phosphate are to be determined through the experimental protocols detailed in Section 5.

Mechanical Properties

The mechanical properties of a plasticized PVC formulation are fundamental indicators of plasticizer efficiency.

PropertyTest MethodDioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Dipotassium 2-Butoxyethyl Phosphate
Hardness (Shore A) ASTM D2240~80 - 90~85 - 95~82 - 92~90 - 100To Be Determined
Tensile Strength (MPa) ASTM D412~15 - 25~18 - 28~17 - 27~20 - 30To Be Determined
Elongation at Break (%) ASTM D412~250 - 350~280 - 380~270 - 370~200 - 300To Be Determined
Thermal Stability and Permanence

The ability of a plasticizer to remain in the PVC matrix under various conditions is crucial for the long-term performance of the final product.

PropertyTest MethodDioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Dipotassium 2-Butoxyethyl Phosphate
Volatilization (% weight loss) Oven AgingModerateLowLowVery LowTo Be Determined
Migration Resistance Contact ExudationModerateGoodGoodExcellentTo Be Determined
Thermal Stability (TGA) -GoodGoodVery GoodExcellentTo Be Determined

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to benchmark the plasticizer efficiency of dipotassium 2-butoxyethyl phosphate.

Sample Preparation: PVC Formulation

To ensure a valid comparison, all plasticizers must be tested in the same PVC formulation.

Materials:

  • PVC Resin (e.g., K-value 67)

  • Plasticizer (DOP, DINP, DOTP, TOTM, Dipotassium 2-butoxyethyl phosphate)

  • Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

  • Lubricant (e.g., stearic acid)

Procedure:

  • Formulation: Prepare a standard formulation for each plasticizer, for example:

    • PVC Resin: 100 phr (parts per hundred resin)

    • Plasticizer: 50 phr

    • Thermal Stabilizer: 2 phr

    • Lubricant: 0.5 phr

  • Mixing:

    • Premix the PVC resin and thermal stabilizer in a high-speed mixer.

    • Gradually add the plasticizer and lubricant while mixing.

    • Continue mixing until a homogeneous dry blend is obtained.

  • Milling:

    • Process the dry blend on a two-roll mill at a temperature of 160-170°C.

    • Mill for 5-10 minutes to ensure complete fusion and homogenization.

  • Molding:

    • Press the milled sheets into plaques of the desired thickness (e.g., 2 mm) using a compression molding press at 170-180°C and a pressure of 10-15 MPa.

    • Cool the molded plaques under pressure.

  • Conditioning:

    • Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Diagram of Sample Preparation Workflow:

G cluster_0 PVC Formulation and Sample Preparation A 1. Weighing PVC, Plasticizer, Stabilizer, Lubricant B 2. High-Speed Mixing (Dry Blend Formation) A->B C 3. Two-Roll Milling (160-170°C, 5-10 min) B->C D 4. Compression Molding (170-180°C, 10-15 MPa) C->D E 5. Conditioning (23°C, 50% RH, 24h) D->E F Conditioned PVC Plaques for Testing E->F

Caption: Workflow for the preparation of plasticized PVC test samples.

Hardness Testing (Shore A)

Standard: ASTM D2240[18]

Apparatus:

  • Shore A Durometer

Procedure:

  • Place the conditioned PVC plaque on a hard, flat surface.[18]

  • Apply the durometer presser foot to the surface of the plaque, ensuring it is perpendicular to the surface.

  • Apply firm and consistent pressure, without shock.[18]

  • Read the hardness value on the durometer scale within 1 second of firm contact.[18]

  • Take at least five readings at different positions on the plaque and calculate the average.

Tensile Properties Testing

Standard: ASTM D412

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Die for cutting dumbbell-shaped specimens (e.g., Die C)

  • Extensometer (optional, for precise strain measurement)

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned PVC plaques.

  • Measure the thickness and width of the narrow section of each specimen.

  • Place the specimen in the grips of the UTM, ensuring it is aligned vertically.

  • Set the grip separation speed to 500 mm/min.

  • Start the test and record the load and elongation until the specimen breaks.

  • Calculate the tensile strength (maximum stress) and elongation at break.

Diagram of Tensile Testing Workflow:

G cluster_1 ASTM D412 Tensile Testing A 1. Cut Dumbbell Specimen from Conditioned Plaque B 2. Measure Dimensions (Thickness and Width) A->B C 3. Mount in UTM Grips B->C D 4. Apply Tensile Load (500 mm/min) C->D E 5. Record Load and Elongation until Failure D->E F 6. Calculate Tensile Strength and Elongation at Break E->F

Caption: Step-by-step workflow for determining the tensile properties of plasticized PVC.

Thermal Stability (Thermogravimetric Analysis - TGA)

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Cut a small, representative sample (5-10 mg) from the conditioned PVC plaque.

  • Place the sample in the TGA pan.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of degradation (the temperature at which significant weight loss begins). A higher onset temperature indicates better thermal stability.

Plasticizer Permanence: Volatility (Oven Aging)

Procedure:

  • Cut and weigh three 50 mm x 50 mm specimens from the conditioned PVC plaque.

  • Place the specimens in a circulating air oven at 100°C for 24 hours.

  • Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them.

  • Calculate the percentage weight loss due to volatilization.

Plasticizer Permanence: Migration (Contact Exudation)

Standard: Based on principles from ASTM D2199

Procedure:

  • Cut a 50 mm x 50 mm specimen from the conditioned PVC plaque.

  • Place the specimen between two sheets of absorbent paper or unplasticized PVC.

  • Place the assembly between two glass plates and apply a 1 kg weight on top.

  • Place the entire assembly in an oven at 70°C for 24 hours.

  • After cooling, visually inspect the absorbent paper for signs of plasticizer exudation (oily stains).

  • For a quantitative measure, the weight gain of the absorbent material can be determined.

Conclusion and Future Outlook

This guide provides a robust framework for the systematic evaluation of dipotassium 2-butoxyethyl phosphate as a PVC plasticizer. By following the detailed experimental protocols and comparing the results against the provided data for industry-standard plasticizers, researchers can generate the necessary data to make an informed assessment of its efficiency and viability.

The potential dual-functionality of dipotassium 2-butoxyethyl phosphate as both a plasticizer and a flame retardant warrants a thorough investigation. Should the experimental data reveal competitive or superior performance in key areas such as low-temperature flexibility, thermal stability, or flame retardancy, it could represent a valuable addition to the portfolio of PVC additives. The self-validating nature of the described protocols ensures that the generated data will be reliable and directly comparable to established benchmarks, paving the way for innovation in PVC formulation.

References

  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • Valtris Specialty Chemicals. Santicizer® Phosphate Ester Flame Retardant Plasticizers.
  • ASTM International. (2021, June 25). D412 Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
  • KRAHN Chemie. Plastics - Phosphates.
  • PMC. Plasticizers Derived from Biomass Resources: A Short Review.
  • Kind Snail. (2025, May 19). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis.
  • ICC Evaluation Service. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers.
  • ASTM International. (2016, December 15). D412 − 16 - Standard Test Methods for - Vulcanized Rubber and Thermoplastic Elastomers— Tension1.
  • precisionFDA. DIPOTASSIUM 2-BUTOXYETHYL PHOSPHATE.
  • Kinam Park. PLASTICIZERS.
  • ACE Laboratories. Durometer Hardness Testing - ASTM D2240.
  • Yaroschem. PVC Plasticizers DOP (Dioctyl Phthalate).
  • Industrial Physics. ASTM D2240 testing.
  • Admin. (2024, December 18). Trioctyl Trimellitate (TOTM): An Essential Plasticizer for Modern Industry.
  • ZwickRoell. Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4.
  • Riverland Trading. Dioctyl Terephthalate (DOTP): High-Performance Non-Phthalate Plasticizer.
  • Hallstar Industrial. Phthalate Alternatives Comparison in PVC.
  • ASTM International. (2021, July 23). D2240 Standard Test Method for Rubber Property—Durometer Hardness.
  • LabsCubed. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing.
  • ChemCeed. Diisononyl Phthalate (DINP) - Chemical Supplier Distributor.
  • KingStar Mold. (2025, November 24). PVC Plasticizers: Overview & Selection Tips for PVC Applications.
  • Chen, et al. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • Goldstab Organics. Phthalate-free plasticizers for flexible PVC.
  • ASTM International. (2021, July 15). ASTM D2240-15(2021).pdf.
  • P2 InfoHouse. Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers'.
  • Redox. Di-Isononyl Phthalate Supplier & Chemical Distributor.
  • AIHA. (2025, February 13). Final Risk Evaluations Available for Two Plasticizers Used in PVC.
  • KANATOL. TRI OCTYL TRIMELLITATE (TOTM) Primary plasticizer for PVC and PVC copolymers KANATOL - 3800.
  • ASTM International. (2012, January 26). D 2199 – 03 - Standard Test Method for - Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers1.
  • Admin. (2025, June 8). Dioctyl terephthalate (DOTP) is an alternative to phthalate plasticizers.
  • DergiPark. A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC.
  • Riverland Trading. Dioctyl Phthalate (DOP): High-Quality Plasticizer from Riverland Trading.
  • Future Market Insights. (2025, December 24). Non-Toxic Plasticizers for PVC and Elastomers Market | Global Market Analysis Report.
  • Polypvc.com. DOP dioctyl phthalate for plasticizer.
  • Henan GP Chemicals Co.,Ltd. (2024, April 26). What Is The TRI OCTYL TRIMELLITATE (TOTM) Primary Plasticizer For PVC And PVC Copolymers?.
  • PMC. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit.
  • BASTONE. (2025, May 14). Plasticizer DOTP in PVC artificial leather Production.
  • Bisley International. Product Information Tri-Octyl Trimellitate (TOTM).
  • BASTONE. (2026, February 10). Plasticizer Quality Control: Testing and Specifications.
  • Shandong Aosen New Material Technology Co., Ltd. (2025, January 23). Wide range of applications for Trioctyl trimellitate (TOTM).

Sources

Validation

Comparative Toxicity Profiling of Dipotassium 2-Butoxyethyl Phosphate and Unesterified Phosphates

Executive Summary For researchers and drug development professionals, the selection of phosphate-based excipients, buffers, or prodrug moieties requires a precise understanding of their toxicological profiles. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the selection of phosphate-based excipients, buffers, or prodrug moieties requires a precise understanding of their toxicological profiles. This guide objectively compares two fundamentally different phosphate species: Dipotassium 2-butoxyethyl phosphate (an alkylated, amphiphilic phosphate salt) and Unesterified Phosphates (inorganic phosphates, Pi). While alkylated phosphates primarily drive acute, physical cytotoxicity via membrane disruption, unesterified phosphates induce chronic, receptor-mediated "phosphotoxicity" through signaling overload.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind these divergent mechanisms and provide self-validating experimental workflows to accurately quantify their respective toxicities in preclinical models.

Mechanistic Grounding: Divergent Pathways of Cytotoxicity

Dipotassium 2-Butoxyethyl Phosphate: The Amphiphilic Disruptor

Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is characterized by a highly lipophilic 2-butoxyethyl tail and a hydrophilic dipotassium phosphate head. This structure imparts potent surfactant properties. Unlike classic organophosphate pesticides that induce severe neurotoxicity via acetylcholinesterase phosphorylation[1], mono-alkylated phosphate salts primarily exert toxicity through physical intercalation into cellular lipid bilayers.

The 2-butoxyethyl moiety is known to cause acute membrane permeabilization, leading to cellular leakage. In hepatic models, metabolism of similar 2-butoxyethyl phosphate esters has been linked to the formation of microgranulomas and dose-dependent hepatocyte vacuolation[2]. Furthermore, systemic exposure to the 2-butoxyethyl group can induce hemolysis (destruction of red blood cells) due to its aggressive interaction with erythrocyte membranes[3].

Unesterified Phosphates: The Signaling Overloader

Unesterified inorganic phosphates (Pi) lack a lipophilic tail and cannot passively diffuse through lipid bilayers. Therefore, they do not cause acute physical membrane rupture. Instead, toxicity arises when elevated extracellular Pi concentrations overwhelm sodium-dependent phosphate (Na/Pi) cotransporters[4].

This intracellular Pi overload acts as a pathological signaling molecule. High Pi hyperactivates the AKT and ERK1/2 mitogen-activated protein kinase (MAPK) cascades, driving abnormal cell proliferation[5]. Prolonged exposure forces the endoplasmic reticulum (ER) into a state of stress, triggering the unfolded protein response and ultimately leading to apoptosis[5][6]. In vascular smooth muscle cells, this signaling cascade induces osteogenic transdifferentiation, culminating in matrix vesicle release and severe vascular calcification[7][8].

PiPathway Pi Elevated Unesterified Pi NaPi Na/Pi Cotransporter Pi->NaPi Cellular Uptake Calcification Vascular Calcification Pi->Calcification Matrix Vesicle Release AKT_ERK AKT / ERK1/2 Hyperactivation NaPi->AKT_ERK Signal Transduction ER_Stress Endoplasmic Reticulum Stress NaPi->ER_Stress Organelle Overload Apoptosis Apoptosis / Cell Death AKT_ERK->Apoptosis Abnormal Proliferation ER_Stress->Apoptosis Unfolded Protein Response

Figure 1: Extracellular unesterified phosphate (Pi) signaling and toxicity pathways.

Quantitative Toxicity Comparison

To facilitate formulation decisions, the following table synthesizes the distinct toxicological profiles of these two phosphate classes.

FeatureDipotassium 2-Butoxyethyl PhosphateUnesterified Phosphates (Pi)
Chemical Nature Amphiphilic (Surfactant-like)Hydrophilic (Inorganic Ion)
Cellular Entry Passive lipid bilayer intercalationActive transport via Na/Pi cotransporters
Primary Toxicity Mechanism Membrane disruption & lipid solubilizationIntracellular signaling overload & ER stress
Key Signaling Alterations Mild metabolic stress; potential hemolysisAKT/ERK1/2 hyperactivation; EMT induction
Target Organ Pathology Hepatocyte vacuolation[2]; Erythrocyte lysis[3]Renal damage; Vascular calcification[7]
Onset of Toxicity Acute (Hours to Days)Chronic (Days to Weeks)

Experimental Protocols: Self-Validating Systems

Protocol A: Acute Membrane Integrity Assay (For Alkyl Phosphates)

Causality: Dipotassium 2-butoxyethyl phosphate relies on its amphiphilic structure to induce toxicity. To validate this, we utilize a Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that cannot permeate intact plasma membranes. Its detection in the extracellular media provides a self-validating, direct readout of physical membrane rupture, effectively isolating surfactant-driven cytotoxicity from secondary metabolic cell death.

  • Cell Seeding: Seed HepG2 cells (hepatocyte model) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a log-scale concentration gradient (1 µM to 10 mM) of Dipotassium 2-butoxyethyl phosphate.

  • Internal Controls: Include a vehicle control (media only) and a positive control (0.1% Triton X-100) to establish the baseline for 100% membrane rupture.

  • Quantification: After 24 hours, transfer 50 µL of supernatant to a fresh plate. Add 50 µL of LDH reaction mix (tetrazolium salt). Incubate for 30 minutes in the dark.

  • Readout: Measure absorbance at 490 nm. Calculate the percentage of cytotoxicity relative to the Triton X-100 control.

Protocol B: Phosphotoxicity & Calcification Assay (For Unesterified Pi)

Causality: Unesterified phosphates do not physically lyse cells; they hijack intracellular signaling[6]. By targeting p-AKT and p-ERK1/2 via Western Blotting, we capture the exact moment of signal hyperactivation. Furthermore, Alizarin Red S staining provides a self-validating endpoint for chronic toxicity: it specifically chelates calcium, converting the abstract concept of "osteogenic transdifferentiation" into a quantifiable metric of vascular calcification.

  • Cell Seeding: Cultivate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates until 80% confluent.

  • Dosing: Supplement media with 1 mM to 5 mM unesterified Pi (using NaH₂PO₄/Na₂HPO₄ buffer to maintain physiological pH).

  • Signaling Validation (48 Hours): Lyse a subset of cells using RIPA buffer containing phosphatase inhibitors. Perform Western Blotting targeting phosphorylated AKT (p-AKT) and p-ERK1/2, normalizing bands to total AKT/ERK and GAPDH[5].

  • Calcification Validation (14 Days): For the remaining wells, refresh Pi-supplemented media every 3 days. On day 14, fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S (pH 4.2) for 30 minutes.

  • Readout: Wash away unbound dye. Extract bound dye using 10% cetylpyridinium chloride and quantify absorbance at 562 nm to determine the extent of calcification.

Workflow Start Cell Culture (HEK293 / HepG2) Dose Dose-Response Treatment (Alkyl vs Unesterified Pi) Start->Dose Membrane LDH Release Assay (Membrane Integrity) Dose->Membrane Signaling Western Blot (AKT/ERK & ER Stress) Dose->Signaling Calc Alizarin Red S Staining (Calcification) Dose->Calc Data Data Synthesis & Comparison Membrane->Data Signaling->Data Calc->Data

Figure 2: Comparative experimental workflow for acute vs. chronic phosphotoxicity.

Conclusion

The toxicological assessment of phosphate compounds must be dictated by their esterification status. Dipotassium 2-butoxyethyl phosphate acts as an amphiphilic disruptor, necessitating acute membrane integrity assays to monitor potential hepatotoxicity and hemolysis. Conversely, unesterified phosphates act as insidious signaling overloaders, requiring long-term monitoring of MAPK pathways and calcification endpoints. Drug development professionals must align their preclinical screening protocols with these distinct mechanistic realities to ensure formulation safety.

Sources

Comparative

Validating Dipotassium 2-Butoxyethyl Phosphate Concentration: A Comparative Guide to UV-Vis Spectroscopy and Alternative Modalities

Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is an organophosphate derivative frequently utilized as a plasticizer, flame retardant intermediate, and specialized buffer component[1]. Because its molecular structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Dipotassium 2-butoxyethyl phosphate (CAS 68133-43-7) is an organophosphate derivative frequently utilized as a plasticizer, flame retardant intermediate, and specialized buffer component[1]. Because its molecular structure lacks a highly conjugated π-electron system or aromatic chromophores, direct quantification via Ultraviolet-Visible (UV-Vis) spectroscopy is fundamentally limited. Consequently, validating its concentration requires either indirect UV-Vis derivatization (e.g., sample mineralization followed by the phosphomolybdenum blue method) or reliance on advanced chromatographic techniques like LC-MS/MS[2][3].

This guide objectively compares indirect UV-Vis spectroscopy against alternative analytical modalities, providing researchers with field-proven experimental protocols and mechanistic insights to ensure self-validating analytical workflows.

The Mechanistic Challenge: Why Direct UV-Vis Fails

Dipotassium 2-butoxyethyl phosphate consists of an aliphatic ether-alkyl chain attached to a phosphate group. Without conjugated double bonds, it does not absorb UV light in the standard 200–800 nm range with a sufficient molar extinction coefficient ( ϵ ) to obey the Beer-Lambert law at trace concentrations.

To utilize UV-Vis spectroscopy, the analyte must be chemically transformed. The most robust method involves mineralization (digestion) of the organophosphate into orthophosphate , followed by complexation with ammonium molybdate and reduction to form a strongly absorbing "molybdenum blue" complex (measured at 880 nm).

Comparative Performance: UV-Vis Derivatization vs. LC-MS/MS

When choosing a validation method for dipotassium 2-butoxyethyl phosphate, the matrix complexity and required limit of detection (LOD) dictate the optimal approach.

Table 1: Performance Comparison of Analytical Modalities
ParameterIndirect UV-Vis (Molybdenum Blue)LC-MS/MS (ESI+)GC-MS (Post-Derivatization)
Target Analyte Total Phosphate (post-digestion)Intact OrganophosphateVolatile Derivative
LOD ~10 - 50 µg/L~0.1 - 1.0 µg/L~1 - 5 µg/L
Specificity Low (Measures all phosphates)Extremely HighHigh
Throughput Low (Requires digestion step)HighMedium
Equipment Cost LowVery HighHigh
Primary Use Bulk concentration validationTrace environmental/biologicalIndustrial quality control

Data synthesized from standard organophosphate analytical frameworks and advanced oxidation kinetic studies[2][3].

Experimental Protocol: Indirect UV-Vis Validation via Mineralization

To ensure a self-validating system, this protocol incorporates a matrix spike and a reagent blank to account for background phosphate contamination.

Phase 1: Sample Mineralization (Digestion)

Causality: Organophosphates do not react with molybdate reagents. Acidic persulfate digestion cleaves the ester bonds, converting dipotassium 2-butoxyethyl phosphate into reactive orthophosphate.

  • Transfer 10.0 mL of the aqueous sample containing dipotassium 2-butoxyethyl phosphate into a pre-cleaned digestion flask.

  • Add 1.0 mL of 5 M sulfuric acid ( H2​SO4​ ) and 0.5 g of potassium persulfate ( K2​S2​O8​ ).

  • Autoclave or heat the mixture at 120°C for 30 minutes.

  • Cool to room temperature and neutralize to pH 7.0 using NaOH. Dilute to a final volume of 25.0 mL with ultrapure water.

Phase 2: Molybdenum Blue Complexation

Causality: Ascorbic acid reduces the phosphomolybdate complex to phosphomolybdenum blue, creating a strong chromophore proportional to the initial organophosphate concentration.

  • Prepare a combined reagent: 50 mL 5N H2​SO4​ , 5 mL potassium antimonyl tartrate solution, 15 mL ammonium molybdate solution, and 30 mL 0.1 M ascorbic acid.

  • Add 1.6 mL of the combined reagent to 10.0 mL of the digested sample.

  • Incubate at room temperature for 10 minutes to allow full color development.

  • Measure the absorbance at 880 nm using a UV-Vis spectrophotometer against a reagent blank.

  • Calculate the concentration using a standard curve generated from known orthophosphate standards (converted to dipotassium 2-butoxyethyl phosphate equivalents).

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix and workflow for validating non-chromophoric organophosphates.

Workflow Start Sample containing Dipotassium 2-Butoxyethyl Phosphate Decision Required Sensitivity & Matrix Complexity? Start->Decision UVVis_Path Indirect UV-Vis (Molybdenum Blue) Decision->UVVis_Path Bulk / Low Cost LCMS_Path LC-MS/MS (Direct Quantification) Decision->LCMS_Path Trace / High Specificity Digestion Acidic Persulfate Digestion (Cleaves to Orthophosphate) UVVis_Path->Digestion Extraction Solid Phase Extraction (SPE) LCMS_Path->Extraction Complexation Ammonium Molybdate + Ascorbic Acid Reduction Digestion->Complexation Absorbance Measure Absorbance at 880 nm Complexation->Absorbance Ionization Electrospray Ionization (ESI+) Extraction->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM

Decision matrix and workflow for validating dipotassium 2-butoxyethyl phosphate concentration.

Conclusion and Best Practices

While LC-MS/MS remains the gold standard for trace environmental and biological quantification of organophosphates[2], indirect UV-Vis spectroscopy offers a highly reliable, cost-effective alternative for bulk concentration validation. The critical success factor in the UV-Vis workflow is ensuring complete mineralization during the digestion phase; incomplete cleavage of the 2-butoxyethyl chains will result in a false-negative underestimation of the total concentration. Always run parallel spiked recoveries to validate digestion efficiency.

References

  • National Institutes of Health (NIH) / PubMed Central. (n.d.). Advanced oxidation kinetics of aqueous tri alkyl phosphate flame retardants and plasticizers. Retrieved April 3, 2026, from [Link]

  • ACS Publications. (2014). Thermochemical Behavior of Tris(2-Butoxyethyl) Phosphate (TBEP) during Co-pyrolysis with Biomass. Environmental Science & Technology. Retrieved April 3, 2026, from[Link]

Sources

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